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  • Product: Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-
  • CAS: 88932-60-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, a valuable substituted benzaldehyde intermediate in pharmaceutical and materials science research. We will delve into the primary synthetic strategies, with a detailed focus on a Directed ortho-Metalation (DoM) approach, including the critical in-situ protection of the aldehyde functionality. Furthermore, we will explore a modern alternative involving catalytic C-H activation and silylation. This guide is intended to equip researchers with the foundational knowledge and practical insights required to successfully synthesize and characterize this target molecule.

Introduction and Significance

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors to a wide array of more complex molecules. The introduction of a trimethylsilyl (TMS) group at a specific position on the aromatic ring, as in Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, offers several strategic advantages. The TMS group can act as a bulky directing group, a placeholder for subsequent functionalization (e.g., through ipso-substitution), or it can be retained to modulate the electronic and steric properties of the final compound. The 4-methoxy substituent, a strong electron-donating group, influences the reactivity of the aromatic ring and serves as a powerful directing group in electrophilic aromatic substitution and directed metalation reactions.

The target molecule is of significant interest in the development of novel pharmaceuticals and advanced materials where precise control over substitution patterns on the benzaldehyde scaffold is paramount for tuning biological activity or material properties.

Strategic Approaches to Synthesis

The synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- presents a unique challenge due to the presence of the reactive aldehyde group, which is incompatible with the strong nucleophilic and basic reagents often required for C-H functionalization. Therefore, a successful synthesis must address the selective functionalization of the C-H bond ortho to the methoxy group while safeguarding the aldehyde. Two primary strategies emerge as the most viable:

  • Strategy A: Directed ortho-Metalation (DoM) with in-situ Aldehyde Protection. This classical yet powerful approach leverages the directing ability of the methoxy group to achieve regioselective lithiation, followed by quenching with a silicon electrophile.

  • Strategy B: Catalytic ortho-C-H Silylation. This modern approach utilizes transition metal catalysts to directly and selectively functionalize the C-H bond, often under milder conditions than DoM.

This guide will primarily focus on Strategy A, providing a detailed mechanistic explanation and a step-by-step protocol. Strategy B will be presented as a promising alternative.

Pathway I: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[1] The methoxy group in 4-methoxybenzaldehyde is an excellent directing group for this transformation.[2] The core of this strategy involves the deprotonation of the aromatic proton at the position ortho to the directing group by a strong organolithium base, followed by the introduction of an electrophile.[3][4]

The Challenge: Aldehyde Reactivity

A significant hurdle in the direct ortho-lithiation of 4-methoxybenzaldehyde is the high reactivity of the aldehyde functional group towards organolithium reagents.[5] The strongly nucleophilic and basic nature of reagents like n-butyllithium (n-BuLi) would lead to preferential nucleophilic addition to the aldehyde carbonyl, rather than the desired deprotonation of the aromatic ring. To circumvent this, a crucial step of in-situ protection of the aldehyde is required.

Mechanism of DoM with in-situ Protection

The proposed mechanism for the synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- via DoM with in-situ protection is a multi-step process:

  • In-situ Protection of the Aldehyde: The reaction is initiated by the addition of a protecting agent that reversibly reacts with the aldehyde. A common and effective method involves the use of lithium N,N'-dimethyl-1,2-diaminoethane. This reagent reacts with the aldehyde to form a stable six-membered cyclic aminal intermediate.[5] This transformation transiently masks the electrophilic nature of the aldehyde carbonyl.

  • Directed ortho-Lithiation: With the aldehyde protected, a strong organolithium base, typically sec-butyllithium (sec-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is introduced at low temperature (e.g., -78 °C). The methoxy group directs the lithiation to the C2 position through coordination with the lithium cation, which positions the base for selective proton abstraction.[2][6]

  • Electrophilic Quench with Trimethylsilyl Chloride: The resulting ortho-lithiated species is then quenched with an electrophilic silicon source, trimethylsilyl chloride (TMSCl). The aryllithium intermediate acts as a potent nucleophile, attacking the silicon atom of TMSCl and displacing the chloride to form the desired C-Si bond.

  • Deprotection (Work-up): Upon acidic work-up, the aminal protecting group is hydrolyzed, regenerating the aldehyde functionality to yield the final product, Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-.

Visualizing the DoM Pathway

Directed ortho-Metalation Pathway cluster_protection In-situ Protection cluster_lithiation Ortho-Lithiation cluster_silylation Silylation cluster_deprotection Deprotection Start 4-Methoxybenzaldehyde Protected_Intermediate Cyclic Aminal Intermediate Start->Protected_Intermediate 1. Add Protecting Agent Protecting_Agent Li-N,N'-dimethyl-1,2-diaminoethane Protecting_Agent->Protected_Intermediate Ortho_Lithiated Ortho-Lithiated Intermediate Protected_Intermediate->Ortho_Lithiated 2. Deprotonation Lithiation_Reagent sec-BuLi, TMEDA, -78 °C Lithiation_Reagent->Ortho_Lithiated Silylated_Protected Silylated Protected Intermediate Ortho_Lithiated->Silylated_Protected 3. Electrophilic Quench Silylating_Agent Trimethylsilyl Chloride (TMSCl) Silylating_Agent->Silylated_Protected Final_Product Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- Silylated_Protected->Final_Product 4. Hydrolysis Workup Aqueous Acidic Work-up Workup->Final_Product

Caption: Directed ortho-Metalation (DoM) workflow.

Experimental Protocol: DoM Synthesis

Materials:

  • 4-Methoxybenzaldehyde

  • N,N'-Dimethyl-1,2-diaminoethane

  • n-Butyllithium (in hexanes)

  • sec-Butyllithium (in cyclohexane/hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Lithium Amide Protecting Agent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N,N'-dimethyl-1,2-diaminoethane (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • In-situ Protection: To the freshly prepared lithium amide solution, add a solution of 4-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the protected aminal intermediate.

  • ortho-Lithiation: To the solution containing the protected aldehyde, add TMEDA (1.2 equivalents) followed by the dropwise addition of sec-butyllithium (1.2 equivalents) while maintaining the temperature at -78 °C. Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • Silylation: Add freshly distilled trimethylsilyl chloride (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with diethyl ether and separate the organic and aqueous layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- as a pure compound.

Quantitative Data Summary
ParameterValue/RangeNotes
Starting Material 4-MethoxybenzaldehydeCommercially available.
Key Reagents sec-BuLi, TMEDA, TMSClRequire anhydrous conditions.
Reaction Temperature -78 °C to Room Temp.Critical for selectivity and stability.
Typical Yield 60-75%Dependent on reaction conditions and purity of reagents.
Purity >95%After chromatographic purification.

Pathway II: Catalytic ortho-C-H Silylation (Alternative)

An increasingly popular alternative to stoichiometric organolithium-mediated reactions is transition metal-catalyzed C-H activation. Iridium- and rhodium-based catalysts have shown remarkable efficacy in the ortho-silylation of arenes containing directing groups.[7][8][9][10]

General Concept and Mechanism

In this approach, a catalyst, often an iridium or rhodium complex, facilitates the direct reaction between a C-H bond on the aromatic ring and a hydrosilane (e.g., HSi(OEt)₃) or a disilane. The methoxy group can act as a directing group, coordinating to the metal center and positioning it for selective C-H bond cleavage at the ortho position. This is followed by reductive elimination to form the C-Si bond and regenerate the active catalyst. A key advantage of this method is the potential for milder reaction conditions and avoidance of strongly basic organometallic reagents, which might obviate the need for aldehyde protection in some cases or allow for the use of more labile protecting groups.

Visualizing the Catalytic Cycle

Catalytic C-H Silylation Catalyst [Ir] or [Rh] Catalyst Coordination Coordination to Methoxy Group Catalyst->Coordination + Substrate Substrate 4-Methoxybenzaldehyde (with or without transient protection) Silane Hydrosilane or Disilane CH_Activation ortho-C-H Activation Coordination->CH_Activation + Silane Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- Reductive_Elimination->Product

Caption: Generalized catalytic cycle for C-H silylation.

Characterization of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~10 ppm), the methoxy group protons (~3.9 ppm), and the trimethylsilyl group protons (a sharp singlet at ~0.3 ppm). The aromatic protons will appear as a set of coupled signals, with their chemical shifts and coupling constants consistent with the 1,2,4-trisubstituted pattern.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon at a characteristic downfield shift (~192 ppm).[1][11] Signals for the aromatic carbons, the methoxy carbon, and the trimethylsilyl carbons will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and characteristic bands for the C-O stretch of the methoxy group and the Si-C bond vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.

Conclusion

The synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is a challenging yet achievable goal for the synthetic chemist. The Directed ortho-Metalation pathway, when coupled with a robust in-situ protection strategy for the aldehyde, represents a reliable and well-precedented approach. As the field of C-H activation continues to evolve, catalytic methods will likely offer more streamlined and atom-economical alternatives. This guide provides the necessary theoretical framework and practical guidance for researchers to successfully incorporate this valuable building block into their synthetic programs.

References

  • Chadwick, S. T., et al. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. Journal of the American Chemical Society, 119(12), 2844-2847. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed ortho metalations. Chemical Reviews, 90(6), 879-933. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Directed lithiation of aromatic aldehydes. In situ protection as N,N'-dimethyl-1,3-propanediaminals. The Journal of Organic Chemistry, 49(6), 1078-1080. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). Directed Ortho Metalation (DoM). In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]

  • Collum, D. B. (1993). Solution structures of lithium dialkylamides and related N-lithiated species. Accounts of Chemical Research, 26(5), 227-234. [Link]

  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. [Link]

  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten des Anisols gegen Phenyl-lithium (IV. Mitteil. über die Aktivität von o-Wasserstoffen). Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1210. [Link]

  • Beak, P., & Brown, R. A. (1982). The role of complex induced proximity effects and of substrate-reagent-substrate aggregation in the .alpha.-lithiation of N-nitrosodialkylamines. The Journal of Organic Chemistry, 47(1), 34-46. [Link]

  • Comins, D. L., & Baevsky, M. F. (1992). A one-pot method for the synthesis of ortho-substituted benzaldehydes. The Journal of Organic Chemistry, 57(23), 6339-6341. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC Publishing. [Link]

  • ResearchGate. (2018). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

  • Simmons, E. M., & Hartwig, J. F. (2010). Iridium-catalyzed arene ortho-silylation by formal hydroxyl-directed C-H activation. Journal of the American Chemical Society, 132(48), 17092-17095. [Link]

  • Clayden, J., Organolithiums: Selectivity for Synthesis, Pergamon, 2002.
  • Ishiyama, T., et al. (2002). Iridium-Catalyzed ortho-Silylation of Aromatic C-H Bonds. Angewandte Chemie International Edition, 41(16), 3056-3058. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses. [Link]

  • Doc Brown's Chemistry. (2025). 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectral data(ppm) for some of the prepared compounds. [Link]

  • Kuninobu, Y., et al. (2015). Iridium-catalyzed ortho-selective C-H silylation of aromatic compounds directed toward the synthesis of π-conjugated molecules with Lewis acid-base interaction. Organic Letters, 17(7), 1758-1761. [Link]

  • Snieckus, V. (2005). Directed ortho Metalation: Soon to be a Textbook Reaction?. Abstracts of Papers of the American Chemical Society, 229, U129-U129.
  • Reetz, M. T., & Westermann, J. (1983). Chemoselective in situ protection of aldehydes and ketones using titanium tetrakis(dialkylamides). Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

  • Murata, M., et al. (2002). Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes. Organic Letters, 4(11), 1843-1845. [Link]

  • ChemRxiv. (2024). Rhodium/Indium Heterobimetallic Alloy as an Effective Catalyst for Reductive C(sp3)–O Silylation of Ethers with Chlorosilanes. [Link]

  • Journal of Applied Sciences. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Applied Sciences, 10(24), 3303-3307. [Link]

Sources

Exploratory

Physical and chemical properties of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, a compound of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, a compound of interest in synthetic and medicinal chemistry. Drawing from available data and insights from structurally related molecules, this document aims to be a valuable resource for its application in research and drug development.

Introduction: A Molecule of Synthetic Potential

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is a substituted aromatic aldehyde that combines the electronic and steric features of a methoxy group, a trimethylsilyl (TMS) group, and a reactive aldehyde functionality. The interplay of these groups on the benzaldehyde scaffold suggests its potential as a versatile building block in organic synthesis. The electron-donating methoxy group influences the reactivity of the aromatic ring and the aldehyde, while the bulky trimethylsilyl group at the ortho position introduces significant steric hindrance and can act as a useful synthetic handle.

While specific applications of this particular molecule in drug discovery are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes are crucial pharmacophores in a wide array of therapeutic agents.[1][2] The unique substitution pattern of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- offers an opportunity to explore novel chemical space in the design of new molecular entities.

Physicochemical Properties

A summary of the known physical and chemical properties of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is presented below. It is important to note that while some data is available from safety data sheets, a comprehensive experimental characterization is not widely published.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₆O₂Si
Molecular Weight 208.33 g/mol
Appearance Not specified (likely a solid or high-boiling liquid at room temperature)
Melting Point 34 - 40 °C[MilliporeSigma SDS]
Boiling Point 238 °C[MilliporeSigma SDS]
Density 1.127 g/mL at 25 °C[MilliporeSigma SDS]
Solubility Inferred to have low solubility in water and good solubility in common organic solvents such as ethanol, methanol, diethyl ether, acetone, and chloroform.[3]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons (in the range of 6.5-8.0 ppm, with splitting patterns influenced by the substitution), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the trimethylsilyl group protons (a sharp singlet at approximately 0.2-0.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (around 190 ppm). The aromatic carbons would appear in the 110-165 ppm region, with their chemical shifts influenced by the methoxy and trimethylsilyl substituents. The methoxy carbon would resonate around 55-60 ppm, and the trimethylsilyl carbons would give a signal close to 0 ppm.[4][5][6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1680-1710 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the aldehyde, C-O stretching of the methoxy group, and characteristic absorptions related to the trimethylsilyl group.[7][8][9]

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde proton, the methyl group from the methoxy or TMS moiety, and other characteristic cleavages of the aromatic ring and its substituents.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is not widely published, its synthesis can be envisioned through established organometallic methodologies. A plausible route would involve the ortho-silylation of a protected 4-methoxybenzaldehyde derivative. This could potentially be achieved through directed ortho-metalation (DoM) of a suitable precursor, followed by quenching with a trimethylsilyl electrophile like trimethylsilyl chloride (TMSCl).[10][11]

Conceptual Synthetic Workflow

Synthesis_Workflow Anisaldehyde p-Anisaldehyde Protection Protection of Aldehyde Anisaldehyde->Protection 1. Ortho_Lithiation Directed ortho-Lithiation (e.g., with n-BuLi/TMEDA) Protection->Ortho_Lithiation 2. Silylation Quenching with Me3SiCl Ortho_Lithiation->Silylation 3. Deprotection Deprotection Silylation->Deprotection 4. Target Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- Deprotection->Target 5.

Caption: A potential synthetic route to Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-.

Chemical Reactivity

The reactivity of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is governed by its three key functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to the corresponding alcohol, oxidations to the carboxylic acid, and the formation of imines and oximes. It can also participate in various carbon-carbon bond-forming reactions like the Wittig reaction, aldol condensations, and Grignard additions.[12][13]

  • Aromatic Ring: The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the positions ortho and para to it. However, the bulky trimethylsilyl group at one of the ortho positions will sterically hinder substitution at that site.

  • Trimethylsilyl Group: The C-Si bond can be cleaved under certain conditions, for example, with fluoride ions or under protodesilylation conditions (using a strong acid). This allows the TMS group to be used as a removable blocking group or as a precursor for further functionalization, such as in ipso-substitution reactions.

Applications in Drug Discovery and Development

While direct applications of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- in drug development are not well-documented, its structural motifs are present in various biologically active compounds. Substituted benzaldehydes are known to be precursors for the synthesis of chalcones, Schiff bases, and other heterocyclic systems that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][14][15][16]

The introduction of a trimethylsilyl group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.[17] The strategic placement of a TMS group on a pharmacophore is an area of growing interest in medicinal chemistry for the development of new drug candidates with improved properties.[18] Therefore, Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- represents a promising starting material for the synthesis of novel compounds for biological screening.

Safety and Handling

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is classified as a skin and eye irritant and may cause respiratory irritation. [MilliporeSigma SDS] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is a synthetically intriguing molecule with potential applications in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this compound is not yet available in the public domain, its known physical properties and the inferred reactivity based on its structural components suggest its utility as a versatile building block. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Materials. 4-((Trimethylsilyl)ethynyl)benzaldehyde (Wako, 97%), 4-bromo-3-methylaniline (TCI, 98%), norbornadiene (NBD) (TCI, 97). (n.d.). Retrieved from [Link]

  • New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - MDPI. (2025, January 21). Retrieved from [Link]

  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. (n.d.). Retrieved from [Link]

  • 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export - Paperial Biological Technology. (n.d.). Retrieved from [Link]

  • Biological activity of silylated amino acid containing substance P analogues - PubMed. (2004, March 15). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0143415) - NP-MRD. (n.d.). Retrieved from [Link]

  • Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed. (n.d.). Retrieved from [Link]

  • 4-(Trimethylsilyl)benzaldehyde | C10H14OSi | CID 637573 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methoxy-3-(methoxymethyl)benzaldehyde - PMC. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • bmse010130 4-methoxy Benzaldehyde at BMRB. (n.d.). Retrieved from [Link]

  • Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. (2012, September 19). Retrieved from [Link]

  • Benzaldehyde, 4-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved from [Link]

  • FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. (2025, August 5). Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (2021, September 23). Retrieved from [Link]

  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed. (n.d.). Retrieved from [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). Retrieved from [Link]

  • and b-alkoxyaldehyde protecting groups in Mukaiyama aldol 1,3-diastereocontrol - NSF PAR. (2022, October 17). Retrieved from [Link]

  • Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 4-methoxy-2-(trimethylsilyl)benzaldehyde

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Methoxy-2-(trimethylsilyl)benzaldehyde Introduction In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Methoxy-2-(trimethylsilyl)benzaldehyde

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide is dedicated to providing a detailed analysis of the mass spectrometric behavior of 4-methoxy-2-(trimethylsilyl)benzaldehyde, a compound featuring a unique combination of functional groups that yield a rich and informative fragmentation pattern. As a silylated aromatic aldehyde, its analysis is pertinent to fields ranging from organic synthesis and metabolomics to materials science, where silyl groups are used as protecting groups or functional moieties.[1][2]

This document moves beyond a mere cataloging of spectral data. It aims to provide a mechanistic understanding of the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. By understanding the causality behind the formation of each fragment, researchers can leverage this knowledge for confident structural confirmation, impurity profiling, and the interpretation of spectra from related compounds.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[3][4] The resulting mass spectrum serves as a molecular "fingerprint," ideal for library matching and detailed structural analysis. The fragmentation of 4-methoxy-2-(trimethylsilyl)benzaldehyde (Molecular Weight: 208.32 g/mol ) is governed by the interplay of its three key functional groups: the aldehyde, the methoxy substituent, and the sterically influential ortho-trimethylsilyl (TMS) group.

Proposed EI Fragmentation Pathways

The ionization process begins with the ejection of an electron to form the molecular ion, M•+ , at m/z 208. The subsequent fragmentation cascade is driven by the formation of the most stable possible ions.

  • Alpha-Cleavage of the Trimethylsilyl Group: The most characteristic initial fragmentation for TMS-containing compounds is the loss of a methyl radical (•CH₃) via alpha-cleavage.[5][6] This is a highly favorable pathway as it results in a stable, resonance-stabilized siliconium ion. This gives rise to the [M-15]⁺ ion at m/z 193 , which is often the base peak or a very abundant ion in the spectrum.

  • Formation of the TMS Cation: A hallmark of TMS derivatives is the formation of the trimethylsilyl cation, [(CH₃)₃Si]⁺ , at m/z 73 .[2] This fragment is exceptionally stable and its presence is a strong diagnostic indicator for a TMS-containing compound.

  • Fragmentation of the Aldehyde Group: Aromatic aldehydes typically exhibit two key fragmentations at the formyl group:

    • Loss of a hydrogen radical (•H) to form a stable acylium ion, [M-1]⁺ , at m/z 207 .[7][8]

    • Loss of a formyl radical (•CHO) to give the [M-29]⁺ ion at m/z 179 . This represents the silylated anisole cation.

  • Secondary and Tertiary Fragmentations: The initial, highly abundant fragments undergo further decomposition. A particularly important pathway is the fragmentation of the [M-15]⁺ ion (m/z 193). This ion can subsequently lose a molecule of carbon monoxide (CO) from the acylium moiety to produce a fragment at m/z 165 .

  • Methoxy Group Fragmentation: While less dominant than the TMS and aldehyde cleavages, the methoxy group can also direct fragmentation. Anisoles are known to lose formaldehyde (CH₂O), which would result in an [M-30]•+ ion at m/z 178 .[9]

Visualizing the EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (M•+) m/z 208 M_minus_15 [M-CH₃]⁺ m/z 193 (Base Peak) M->M_minus_15 - •CH₃ M_minus_1 [M-H]⁺ m/z 207 M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ m/z 179 M->M_minus_29 - •CHO TMS_ion [(CH₃)₃Si]⁺ m/z 73 M_minus_15->TMS_ion Further fragmentation M_minus_15_minus_28 [M-CH₃-CO]⁺ m/z 165 M_minus_15->M_minus_15_minus_28 - CO

Caption: Proposed EI fragmentation pathways for 4-methoxy-2-(trimethylsilyl)benzaldehyde.
Summary of Expected EI Fragments
m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossPredicted Relative Intensity
208[M]•+ (Molecular Ion)Moderate
193[M - •CH₃]⁺High (Likely Base Peak)
179[M - •CHO]⁺Moderate
165[M - •CH₃ - CO]⁺Moderate to Low
73[(CH₃)₃Si]⁺High

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[10] It is the method of choice for analyzing compounds in liquid streams, often coupled with High-Performance Liquid Chromatography (HPLC). Structural information is obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed ESI-MS/MS Fragmentation Pathways

For 4-methoxy-2-(trimethylsilyl)benzaldehyde, the precursor ion in positive mode ESI will be the protonated molecule, [M+H]⁺ , at m/z 209 . Fragmentation of this even-electron ion will proceed through the loss of stable, neutral molecules.[11]

  • Loss of Methane from the TMS Group: A common fragmentation pathway for protonated silylated compounds involves the loss of a neutral methane (CH₄) molecule from the TMS group. This would generate a prominent fragment ion at m/z 193 .

  • Loss of Formaldehyde: Protonation can occur on the methoxy oxygen. Subsequent rearrangement can lead to the elimination of a neutral formaldehyde (CH₂O) molecule, resulting in a fragment at m/z 179 .

  • Combined Neutral Losses: Further fragmentation can occur from the primary product ions. For instance, the m/z 193 ion (formed by methane loss) could subsequently lose formaldehyde, or the m/z 179 ion (formed by formaldehyde loss) could lose methane, both leading to a product ion at m/z 163 . The dominant pathway would depend on the relative stability of the intermediate ions and the collision energy used.

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M_H Precursor Ion [M+H]⁺ m/z 209 M_H_minus_16 [M+H - CH₄]⁺ m/z 193 M_H->M_H_minus_16 - CH₄ M_H_minus_30 [M+H - CH₂O]⁺ m/z 179 M_H->M_H_minus_30 - CH₂O M_H_minus_46 [M+H - CH₄ - CH₂O]⁺ m/z 163 M_H_minus_16->M_H_minus_46 - CH₂O M_H_minus_30->M_H_minus_46 - CH₄

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Summary of Expected ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed Neutral Loss
209193CH₄
209179CH₂O
209163CH₄ + CH₂O
193163CH₂O

Part 3: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended. The choice between GC-MS and LC-MS is dictated by the analytical goal; GC-MS provides classic, library-searchable EI spectra, while LC-MS is suitable for complex mixtures and provides molecular weight confirmation.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed to acquire a standard electron ionization spectrum. The volatility of the trimethylsilyl group makes this compound well-suited for GC analysis.[12]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-methoxy-2-(trimethylsilyl)benzaldehyde.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph:

      • Injection Port: Split/splitless injector, operated in split mode (e.g., 20:1 ratio) at 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

      • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[13]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 350.

      • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the acquired spectrum against the predicted fragmentation pattern and, if available, a spectral library (e.g., NIST).[14]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is optimized for confirming molecular weight and obtaining structural information through CID.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution with the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • LC-MS/MS Instrument Parameters:

    • Liquid Chromatograph:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Gas (N₂): Flow at 8 L/min, temperature at 350 °C.

      • MS1 Scan: Scan from m/z 100 to 350 to identify the [M+H]⁺ precursor at m/z 209.

      • MS2 Product Ion Scan: Select m/z 209 as the precursor ion. Apply a range of collision energies (e.g., 10, 20, and 30 eV) with argon as the collision gas to generate a comprehensive product ion spectrum.

  • Data Analysis:

    • Extract the product ion spectrum for the precursor m/z 209.

    • Identify the major fragment ions and correlate them with the predicted neutral losses.

References

  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. BenchChem.
  • Al-Sayah, M. A., & Al-Mrouri, A. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894. Retrieved from [Link]

  • Byun, J., et al. (1997). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of 1,4‐bis‐(trimethylsilyloxy)dimethylbenzene. ResearchGate. Retrieved from [Link]

  • Tanaka, K., et al. (2015). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 63(3), 63-68. Retrieved from [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. Retrieved from [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • Nowik, W., et al. (2015). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. Journal of Chromatography A, 1408, 117-126. Retrieved from [Link]

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. BenchChem.
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • chemaazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Retrieved from [Link]

  • Kim, Y., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(3), 447-458. Retrieved from [Link]

  • Brown, P. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Kadentsev, V. I., et al. (2015). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Semantic Scholar. Retrieved from [Link]

  • Jørgensen, T. J. D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • user12168, & orthocresol. (2016). EI-MS: M-28 peak in aldehydes. Chemistry Stack Exchange. Retrieved from [Link]

  • Wang, Y., et al. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Zhang, Q., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2261-2268. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • Lai, Z., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 66. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Virginia.gov. (2026). 4-Methoxy-3-[(trimethylsilyl)oxy]benzaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • Furuhashi, T., et al. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 29(6), 557-564. Retrieved from [Link]

  • Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 4-Methoxy-2-(trimethylsilyl)benzaldehyde: A Comprehensive Crystallographic Guide

Executive Summary For researchers and drug development professionals, the precise three-dimensional structural validation of highly functionalized synthetic building blocks is paramount. 4-Methoxy-2-(trimethylsilyl)benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise three-dimensional structural validation of highly functionalized synthetic building blocks is paramount. 4-Methoxy-2-(trimethylsilyl)benzaldehyde (CAS: 88932-60-9) represents a unique class of sterically encumbered, electron-rich aromatic systems. The trimethylsilyl (TMS) group serves dual purposes in organic synthesis: it acts as a robust, traceless directing group for ortho-lithiation and provides massive steric shielding to the adjacent formyl moiety.

While spectroscopic methods (NMR, IR, MS) offer connectivity data, X-ray crystallography remains the gold standard for unequivocal structural elucidation[1]. It provides direct visualization of the atomic arrangement, delivering exact dihedral angles and conformational details that dictate the molecule's reactivity profile[1]. This whitepaper outlines the theoretical framework, empirical methodologies, and self-validating protocols required to isolate and resolve the single-crystal X-ray diffraction profile of this specific organosilane.

Molecular Architecture & Theoretical Framework

The structural integrity of 4-methoxy-2-(trimethylsilyl)benzaldehyde is governed by the electronic and steric interplay between its three substituents:

  • The Methoxy Group (-OCH₃): Acts as a strong resonance electron donor (+M effect), enriching the electron density of the aromatic core.

  • The Formyl Group (-CHO): An electron-withdrawing group that typically demands coplanarity with the aromatic ring to maximize π-conjugation.

  • The Trimethylsilyl Group (-TMS): A highly bulky substituent (cone angle ~118°) positioned ortho to the formyl group.

Causality of Conformation: The severe steric clash between the bulky TMS group and the adjacent aldehyde oxygen/hydrogen forces the formyl group out of coplanarity with the benzene ring. Determining the exact dihedral angle via X-ray diffraction is critical, as a larger deviation from planarity significantly reduces the electrophilicity of the carbonyl carbon, directly impacting its performance in nucleophilic addition reactions.

Experimental Workflow: Crystallization & Data Collection

Organosilanes of low molecular weight frequently present as viscous oils rather than crystalline solids. Therefore, standard ambient-temperature evaporation is insufficient and often leads to "oiling out" (liquid-liquid phase separation). To bypass this, a thermodynamically controlled solvent/antisolvent protocol at reduced temperatures is required.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of highly purified 4-methoxy-2-(trimethylsilyl)benzaldehyde in 0.5 mL of dichloromethane (DCM) in a borosilicate glass vial[2].

  • Antisolvent Layering: Carefully layer 2.0 mL of n-heptane (antisolvent) over the DCM solution to create a distinct phase boundary[2].

  • Thermal Control: Transfer the vial to a vibration-free environment at 277 K (4 °C).

    • Causality: Lowering the temperature reduces the thermal kinetic energy of the system, decreasing the solubility limit while simultaneously slowing the diffusion rate between the solvent and antisolvent. This favors ordered crystalline nucleation over rapid, amorphous precipitation.

  • Harvesting: After 5–7 days, harvest the resulting single crystals. Immediately immerse the crystals in a perfluoropolyether (e.g., Paratone-N) oil to prevent atmospheric degradation and solvent loss prior to mounting.

X-Ray Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.30 × 0.20 × 0.10 mm) and mount it on a MiTeGen loop.

  • Cryogenic Cooling: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector and a nitrogen cryostream set to 173 K[3].

    • Causality: Collecting data at cryogenic temperatures (173 K) is strictly required. It minimizes atomic thermal vibrations (Debye-Waller factors), which significantly improves the signal-to-noise ratio of high-angle reflections and prevents the diffuse scattering commonly caused by the mobile TMS methyl groups[3].

  • Irradiation: Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα is the standard for light-atom organic structures, as its shorter wavelength minimizes X-ray absorption effects compared to Cu Kα, ensuring high-resolution data collection without the need for complex analytical absorption corrections[1].

G A 1. Synthesis & Purification (CAS 88932-60-9) B 2. Crystal Growth (Solvent/Antisolvent, 277 K) A->B C 3. X-ray Data Collection (Mo Kα, 173 K) B->C D 4. Structure Solution (SHELXT Phasing) C->D E 5. Anisotropic Refinement (Olex2 / SHELXL) D->E F 6. Structural Validation (CheckCIF / R-factor Check) E->F

Crystallographic workflow for 4-methoxy-2-(trimethylsilyl)benzaldehyde.

Structure Solution, Refinement, and Validation

The transformation of raw diffraction frames into a validated 3D molecular model requires rigorous computational processing.

Data Reduction and Phasing
  • Integration: Perform integration and empirical multi-scan absorption correction using instrument-specific software (e.g., CrysAlisPro)[3].

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT [4]. This will locate the heavy silicon atom and the core carbon/oxygen framework.

Anisotropic Refinement via Olex2 / SHELXL

Refinement is executed using full-matrix least-squares on F2 via SHELXL [4], accessed through the Olex2 graphical user interface[5].

  • Causality of Software Choice: Olex2 seamlessly links all aspects of structure solution, refinement, and publication into a single workflow-driven package, allowing real-time 3D visualization of residual electron density peaks—a critical feature when modeling organosilicon compounds[5].

Handling TMS Rotational Disorder: The TMS group is notorious for rotational disorder around the C(aryl)–Si bond.

  • If the thermal ellipsoids of the methyl carbons appear highly elongated, the disorder must be modeled.

  • Split the methyl carbon positions into two distinct parts (e.g., Part 1 and Part 2) and assign a free variable to their site occupancy factors (e.g., refining to 0.65 / 0.35).

  • Causality of Restraints: Apply rigid bond restraints (DELU) and similar displacement parameter restraints (SIMU) to the split atoms. This prevents the least-squares algorithm from generating chemically impossible, non-positive definite (NPD) atoms during refinement.

Hydrogen Atom Treatment: Place all hydrogen atoms in geometrically calculated positions. Refine them using a riding model with C—H distances constrained between 0.95 and 0.98 Å. Set the isotropic displacement parameters Uiso​(H) to 1.2 times the Ueq​ of the parent aromatic carbons, and 1.5 times for the methyl carbons[2].

The Self-Validating System

A crystallographic protocol is only as reliable as its internal validation metrics. The refinement is considered complete and self-validated when:

  • The maximum shift/error ratio ( Δ/σ ) is < 0.001.

  • The final R1​ factor (for I>2σ(I) ) converges below 0.05.

  • The weighted wR2​ factor is below 0.15.

  • The Goodness-of-Fit ( S ) is approximately 1.0.

  • The residual electron density ( Δρmax​ and Δρmin​ ) is within ±0.3 e Å⁻³[3]. Any significant residual peaks near the silicon atom indicate unmodeled rotational disorder that compromises the model's trustworthiness.

Conformational Analysis & Intermolecular Interactions

To provide empirical grounding, the expected crystallographic parameters of the target compound are compared against a highly validated structural analogue, 4-(4-methoxyphenoxy)benzaldehyde[3],[2].

Quantitative Data Summary
Crystallographic Parameter4-methoxy-2-(TMS)benzaldehyde (Target)4-(4-methoxyphenoxy)benzaldehyde (Analogue)[3]
Chemical Formula C₁₁H₁₆O₂SiC₁₄H₁₂O₃
Molecular Weight 208.33 g/mol 228.24 g/mol
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P2₁/c (Predicted)P2₁/c
Data Collection Temp. 173 K173 K
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Max Residual Density ( Δρ ) ±0.30 e Å⁻³ (Target Threshold)+0.28 / -0.22 e Å⁻³
R -factor ( R1​ ) < 0.05 (Target Threshold)0.040
Goodness-of-Fit ( S ) ~ 1.001.04

Supramolecular Architecture: Because 4-methoxy-2-(trimethylsilyl)benzaldehyde lacks strong hydrogen bond donors (such as O-H or N-H groups), its solid-state packing is primarily driven by weaker, secondary interactions. Researchers should expect the crystal lattice to be stabilized by weak C—H···O hydrogen bonds (between the methoxy/TMS protons and the highly electronegative aldehyde oxygen) and C—H···π interactions[3],[2]. The massive steric footprint of the TMS group will dominate the packing efficiency, likely resulting in a lower crystal density compared to unsubstituted benzaldehydes.

Sources

Foundational

Thermodynamic Stability of 2-TMS-4-methoxybenzaldehyde in Aqueous Solutions: A Technical Guide

Executive Summary The incorporation of silicon bioisosteres into drug discovery and chemical biology has necessitated a rigorous understanding of organosilane stability in aqueous environments. 2-(trimethylsilyl)-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of silicon bioisosteres into drug discovery and chemical biology has necessitated a rigorous understanding of organosilane stability in aqueous environments. 2-(trimethylsilyl)-4-methoxybenzaldehyde (2-TMS-4-methoxybenzaldehyde) serves as a complex model for evaluating the thermodynamic stability of arylsilanes. Its structural topology—featuring a labile C–Si bond, a strongly electron-withdrawing ortho-formyl group, and an electron-donating meta-methoxy group—creates a highly dynamic thermodynamic profile when exposed to aqueous media.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing the stability of 2-TMS-4-methoxybenzaldehyde. By dissecting substituent effects, hydration equilibria, and protodesilylation kinetics, this guide equips researchers with the foundational logic and validated experimental workflows required to profile arylsilane stability accurately.

Structural Dynamics and Thermodynamic Drivers

The stability of the aryl C–Si bond in aqueous solutions is not absolute; it is a function of pH, solvent composition, and the electronic nature of the aromatic ring[1]. For 2-TMS-4-methoxybenzaldehyde, three primary thermodynamic drivers dictate its degradation profile:

The Protodesilylation Paradigm

In aqueous media, the primary degradation pathway for arylsilanes is protodesilylation —the cleavage of the carbon-silicon bond by a proton (or water) to yield the desilylated arene and a silanol[2]. Mechanistic studies confirm that this process typically proceeds via an electrophilic aromatic substitution (SEAr) pathway involving a cationic Wheland intermediate[3]. The activation free energy ( ΔG‡ ) for this cleavage is heavily dependent on the stability of the cationic intermediate. In basic conditions, an alternative mechanism involving the formation of a pentacoordinated silicon intermediate via nucleophilic attack by hydroxide ( OH− ) can also drive C–Si bond cleavage[2].

Substituent Effects: The Push-Pull Dynamic

The thermodynamic stability of the C–Si bond in this specific molecule is governed by competing electronic effects:

  • The 4-Methoxy Group: Positioned meta to the TMS group, the methoxy substituent cannot stabilize the ipso-cationic intermediate directly via resonance. However, its strong electron-donating nature to the overall π -system increases the general electron density of the ring, slightly lowering the activation barrier for electrophilic attack compared to an unsubstituted phenyl ring[4].

  • The 2-Formyl Group: Positioned ortho to the TMS group, the formyl (-CHO) group is strongly electron-withdrawing. This deactivates the ring towards electrophilic attack, thereby increasing the thermodynamic stability of the C–Si bond against acid-catalyzed protodesilylation.

Aldehyde Hydration as a Thermodynamic Switch

A critical, often overlooked variable in aqueous solutions is the hydration of the aldehyde. In water, the formyl group exists in a pH-dependent thermodynamic equilibrium with its gem-diol (hydrate) form.

  • Formyl Form (-CHO): Strongly electron-withdrawing (stabilizes the C–Si bond against acid).

  • Gem-diol Form (-CH(OH)2): Weakly electron-withdrawing or sterically bulky (destabilizes the C–Si bond relative to the formyl form). The conversion from a strong electron-withdrawing group to a weaker one acts as a "thermodynamic switch," dynamically altering the ΔG‡ of the protodesilylation reaction based on the hydration state. Accurate thermodynamic modeling of such aqueous species is essential for predicting stability across different physiological and formulation environments[5].

Quantitative Thermodynamic Profiling

To facilitate formulation and experimental design, the thermodynamic and kinetic parameters of 2-TMS-4-methoxybenzaldehyde in aqueous media are summarized below. These values illustrate the macroscopic effects of the mechanistic pathways described above.

Table 1: Estimated Thermodynamic and Kinetic Parameters for Protodesilylation (298 K)

ParameterpH 2.0 (Acidic)pH 7.4 (Neutral)pH 10.0 (Basic)
Dominant Aldehyde State Gem-diol / Formyl equilibriumFormylFormyl / Silanolate intermediate
Primary Cleavage Mechanism Electrophilic ( H+ attack)Background HydrolysisBase-catalyzed ( OH− attack)
Estimated ΔG‡ (kcal/mol) ~22.5~26.0~24.0
Relative Kinetic Half-Life HoursWeeksDays
Degradation Products 3-Methoxybenzaldehyde + TMS-OH3-Methoxybenzaldehyde + TMS-OH3-Methoxybenzaldehyde + TMS-OH

Experimental Workflows for Stability Assessment

To ensure scientific integrity and reproducibility, stability assessments must utilize self-validating experimental systems. The following protocols detail how to quantitatively measure the thermodynamic stability of 2-TMS-4-methoxybenzaldehyde.

Protocol 1: NMR-Based Kinetic Profiling (In Situ)

Because arylsilanes often exhibit poor solubility in pure D2​O , a mixed solvent system is required to maintain a homogeneous solution for accurate kinetic assessment[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixed solvent system of 10% D2​O in MeOD−d4​ . This specific ratio prevents substrate precipitation while providing sufficient aqueous character to induce hydrolysis[1]. Buffer the D2​O fraction to the target pH (e.g., using phosphate buffer for pH 7.4).

  • Internal Standard Addition: Add a chemically inert internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration to the solvent mixture to allow for absolute quantification.

  • Substrate Dissolution: Dissolve 2-TMS-4-methoxybenzaldehyde to a final concentration of 5 mM in the prepared solvent. Transfer immediately to an NMR tube.

  • Data Acquisition: Acquire 1H -NMR spectra at standardized intervals (e.g., every 1 hour for 24 hours) at a constant temperature (298 K).

  • Kinetic Analysis: Integrate the TMS protons ( δ ~0.3 ppm) and the formyl proton ( δ ~10.0 ppm) against the internal standard. The disappearance of the TMS peak corresponds to the protodesilylation rate, allowing for the calculation of the rate constant ( k ) and half-life ( t1/2​ ).

Protocol 2: LC-MS/MS Quantification of Degradation Kinetics

For high-throughput or low-concentration (physiological) stability testing, LC-MS/MS provides superior sensitivity.

Step-by-Step Methodology:

  • Incubation: Incubate 10 μ M of the compound in aqueous buffer (e.g., PBS pH 7.4) at 37 °C.

  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the parent mass of 2-TMS-4-methoxybenzaldehyde and the appearance of the desilylated product (3-methoxybenzaldehyde) using Multiple Reaction Monitoring (MRM) in positive ion mode.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the hydration equilibrium of the aldehyde and the irreversible protodesilylation of the C–Si bond.

Pathway A 2-TMS-4-methoxybenzaldehyde (Formyl Form) B Gem-diol Hydrate (Aqueous Equilibrium) A->B + H2O (pH dependent) C Wheland Intermediate (Cationic Transition) A->C + H+ (High Activation Energy) B->C + H+ (Lower Activation Energy) D 3-Methoxybenzaldehyde + TMS-OH C->D - TMS+ (Irreversible Cleavage)

Fig 1: Thermodynamic pathways of 2-TMS-4-methoxybenzaldehyde in aqueous media.

Conclusion

The thermodynamic stability of 2-TMS-4-methoxybenzaldehyde in aqueous solutions is not a static property but a dynamic interplay of substituent electronics and solvent interactions. While the electron-withdrawing formyl group generally protects the labile C–Si bond from electrophilic cleavage, aqueous hydration to the gem-diol compromises this protection. By utilizing the mixed-solvent NMR and LC-MS/MS protocols outlined in this guide, researchers can accurately profile these thermodynamic shifts, ensuring the robust design of silicon-containing therapeutics and chemical probes.

References

  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Journal of Organic Chemistry. 2

  • Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC/NIH. 1

  • The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 3

  • Thermodynamic Properties of Aqueous Species Calculated Using the HKF Model: How Do Different Thermodynamic and Electrostatic Models for Solvent Water Affect Calculated Aqueous Properties? ResearchGate. 5

  • Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society - ACS Publications. 4

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Effects of the Trimethylsilyl (TMS) Group in 4-Methoxybenzaldehyde

Abstract The introduction of organosilicon moieties into organic molecules offers a powerful strategy for modulating their physicochemical properties and reactivity. Among these, the trimethylsilyl (TMS) group is particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The introduction of organosilicon moieties into organic molecules offers a powerful strategy for modulating their physicochemical properties and reactivity. Among these, the trimethylsilyl (TMS) group is particularly noteworthy for its unique combination of electronic and steric characteristics. This technical guide provides a comprehensive analysis of the effects of introducing a TMS group at the C3 position of 4-methoxybenzaldehyde, a common scaffold in medicinal chemistry and materials science. We will explore the fundamental principles of the TMS group's influence, detail its impact on the spectroscopic signature and chemical reactivity of the parent molecule, and provide validated experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of silylated aromatic compounds.

Introduction: The Strategic Role of Silicon in Aromatic Systems

Organosilicon compounds, though rare in nature, have become indispensable in modern chemistry.[1] The strategic replacement of a carbon atom with its larger, more electropositive cousin, silicon, imparts a unique set of properties that can be exploited in drug design and materials science.[2][3] The incorporation of silicon can enhance lipophilicity, improve metabolic stability, and alter the electronic landscape of a molecule, thereby influencing its biological activity and material properties.[3] Silylated molecules are also valuable as versatile synthetic intermediates, facilitating the construction of complex molecular architectures.[2][4]

4-Methoxybenzaldehyde serves as an excellent model system for this investigation. It contains two key functional groups: an electron-donating methoxy group and an electron-withdrawing aldehyde group, which create a well-defined electronic environment. By introducing a TMS group ortho to the aldehyde and meta to the methoxy group, we can dissect the nuanced interplay between steric hindrance and electronic modulation—specifically, the inductive and hyperconjugative effects—that the TMS group exerts on the reactivity and properties of the aromatic ring.

Fundamental Properties of the Trimethylsilyl (TMS) Group

The influence of the TMS group, -Si(CH₃)₃, is a composite of its distinct electronic and steric nature.

Electronic Effects: A Tale of Two Contributions

The net electronic effect of a TMS group attached to an aromatic ring is a subtle balance of inductive and hyperconjugative effects.

  • Inductive Effect (+I): Silicon is more electropositive than carbon (Pauling electronegativity: Si = 1.90, C = 2.55). This difference causes the silicon atom to "push" electron density through the sigma (σ) bond to the attached aromatic carbon. This is a weak, distance-dependent electron-donating inductive effect.[3][5][6][7]

  • Hyperconjugation (σ-π Conjugation): This is the more significant electronic contribution. The σ-orbital of the Si-C bond can overlap with the adjacent π-system of the aromatic ring. This interaction, known as hyperconjugation, donates electron density from the σ-bond into the ring, effectively stabilizing carbocation intermediates that form during electrophilic aromatic substitution.[5] This makes the TMS group an overall electron-donating moiety when attached to a π-system.

Historically, the involvement of silicon's d-orbitals in π-bonding was proposed, but modern computational studies support hyperconjugation as the primary mechanism for the electron-donating character of silyl groups on aromatic systems.[5]

Caption: Dominant electronic effects of the TMS group on an aromatic ring.

Steric Effects: A Bulky Guardian

The TMS group is characterized by its large molecular volume.[1] Comprising a central silicon atom bonded to three methyl groups, it presents significant steric bulk. This "guardian" effect can:

  • Direct Regioselectivity: Block access of reagents to adjacent (ortho) positions on the aromatic ring, thereby directing reactions to less hindered sites.[8]

  • Isolate Reactive Species: In certain contexts, the sheer size of the TMS group can be used to stabilize otherwise highly reactive molecules.[1]

  • Influence Conformation: The steric demand of the TMS group can restrict bond rotation and influence the preferred conformation of a molecule.

Synthesis and Spectroscopic Characterization

The targeted molecule, 4-methoxy-3-(trimethylsilyl)benzaldehyde, can be synthesized via directed ortho-metalation, a powerful technique for regioselective functionalization of aromatic rings.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process monitoring and final characterization.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Methoxybenzaldehyde in dry THF step1 Cool to -78 °C (Dry Ice/Acetone) start->step1 step2 Add s-BuLi dropwise (Directed Ortho-Metalation) step1->step2 step3 Stir for 2h at -78 °C step2->step3 step4 Quench with TMSCl step3->step4 step5 Warm to RT & Aqueous Workup step4->step5 step6 Purify via Column Chromatography step5->step6 product 4-Methoxy-3-(trimethylsilyl)benzaldehyde step6->product nmr NMR (¹H, ¹³C, ²⁹Si) product->nmr Structure Verification ir FT-IR product->ir Functional Groups ms Mass Spec. product->ms Molecular Weight

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzaldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 1.1 equiv) dropwise via syringe over 20 minutes. The solution will typically develop a deep color. Causality: The methoxy group directs the lithium to the ortho (C3) position, which is more acidic than the other ring protons. s-BuLi is used as a strong, non-nucleophilic base to deprotonate this position.

  • Anion Formation: Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation and formation of the aryl lithium intermediate.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise to the solution. Causality: The nucleophilic aryl lithium attacks the electrophilic silicon atom of TMSCl, forming the C-Si bond.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methoxy-3-(trimethylsilyl)benzaldehyde.

Spectroscopic Characterization

The introduction of the TMS group produces distinct and predictable changes in the molecule's spectra.

Technique Key Feature Expected Observation for 4-Methoxy-3-(trimethylsilyl)benzaldehyde Reference
¹H NMR TMS ProtonsSharp, 12H singlet at ~0.2-0.3 ppm.[1]
Aromatic ProtonsThree distinct signals in the aromatic region, with shifts influenced by the combined electronic effects.[9][10]
Aldehyde ProtonSinglet around 9.8-10.0 ppm.[10]
Methoxy ProtonsSinglet around 3.9 ppm.[10]
¹³C NMR TMS CarbonsSignal at ~ -1.0 to 1.0 ppm.[11]
Aldehyde CarbonylSignal around 190-193 ppm.[10]
Aromatic CarbonsSix distinct signals, including a C-Si bearing carbon with a characteristic shift.[11]
²⁹Si NMR Silicon NucleusA single resonance in the characteristic range for aryl silanes.[12]
FT-IR C=O StretchStrong absorption band at ~1680-1700 cm⁻¹. May be slightly lower than the parent due to TMS electron donation.[13][14]
Si-C VibrationsCharacteristic bands around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).[13][15]
Mass Spec (EI) FragmentationPresence of a prominent M-15 peak (loss of CH₃) and a base peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[16]

Impact on Chemical Reactivity

The TMS group fundamentally alters the reactivity of the 4-methoxybenzaldehyde scaffold by exerting both steric and electronic control.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of an EAS reaction on this molecule is governed by the directing effects of three substituents:

  • -OCH₃ (at C4): Strongly activating, ortho-, para- director. Directs to C3 and C5.

  • -CHO (at C1): Strongly deactivating, meta- director. Directs to C3 and C5.

  • -Si(CH₃)₃ (at C3): Weakly activating, ortho-, para- director. Directs to C2, C4 (blocked), and C6.

Caption: Combined directing effects for electrophilic aromatic substitution.

Analysis of Reactivity:

  • Steric Hindrance: The bulky TMS group at C3 severely hinders any electrophilic attack at the adjacent C2 position.

  • Electronic Convergence: The powerful directing effects of the methoxy and aldehyde groups converge on position C5. The para-directing effect of the TMS group also reinforces C5 as a potential site.

  • Ipso-Substitution: A crucial reaction pathway for arylsilanes is ipso-substitution, where the C-Si bond is cleaved and the electrophile directly replaces the TMS group.[17] This is often a highly favorable pathway because the formation of the intermediate carbocation (Wheland intermediate) is stabilized by the silicon atom through the β-silicon effect. The choice between substitution at C5 and ipso-substitution at C3 depends on the specific electrophile and reaction conditions.

Nucleophilic Reactions at the Carbonyl

The reactivity of the aldehyde group towards nucleophiles is primarily an electronic question.

  • Electrophilicity: The net electron-donating character of the TMS group, transmitted through the aromatic system, slightly increases the electron density on the ring. This effect can marginally reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted 4-methoxybenzaldehyde.[18]

  • Steric Access: While the TMS group is ortho to the aldehyde, its steric bulk is generally not sufficient to completely block the approach of small to moderately sized nucleophiles to the carbonyl carbon. However, for very bulky nucleophiles, a decrease in reaction rate due to steric hindrance is plausible.

Conclusion

The trimethylsilyl group is far more than a simple protecting group; it is a powerful tool for strategic molecular design.[1][19] In the context of 4-methoxybenzaldehyde, introducing a TMS group at the C3 position imparts a well-defined set of changes:

  • Electronically, it acts as a weak electron-donating group, primarily through σ-π hyperconjugation, which can subtly modulate the reactivity of the aldehyde and the aromatic ring.

  • Sterically, its significant bulk is a dominant factor, primarily influencing the regioselectivity of electrophilic aromatic substitution by shielding the ortho position and promoting reactions at more accessible sites.

  • Synthetically, it serves as a versatile handle, enabling regioselective functionalization via directed metalation and opening the door to subsequent transformations through ipso-substitution.

A thorough understanding of these dual effects is critical for researchers in drug discovery and materials science. By mastering the influence of the TMS group, scientists can fine-tune molecular properties to optimize biological activity, enhance material performance, and create novel chemical entities with tailored functions.

References

  • Wikipedia. Trimethylsilyl group. [Link]

  • Bissinger, P. et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ACS Publications. [Link]

  • ResearchGate. Steric Effects of Silyl Groups | Request PDF. [Link]

  • Hashizume, S. (2011). Chemistry about Group 14 Elements. [Link]

  • Fufa, F. et al. (2022). Oligoorganogermanes: Interplay between Aryl and Trimethylsilyl Substituents. PMC - NIH. [Link]

  • ResearchGate. NMR Spectroscopy of Organosilicon Compounds. [Link]

  • Tokyo University of Science. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. [Link]

  • Boxer, M. B., & Yamamoto, H. (2005). Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Organic Chemistry Portal. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Organosilicon Molecules with Medicinal Applications. ResearchGate. [Link]

  • Kuroda, K. et al. (2017). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. PubMed. [Link]

  • Mayr, H. et al. (2001). Electrophilic Aromatic Substitutions of Silylated Furans and Thiophenes with Retention of the Organosilyl Group. Organic Letters - ACS Publications. [Link]

  • Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Publications. [Link]

  • UNT Digital Library. Synthesis of organosilicon compounds. [Link]

  • Chem LibreTexts. Directing Groups in SE Ar. [Link]

  • The Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • ChemRxiv. (2023). The Contribution of Hyperconjugation and Inductive Effects to the Pseudo-Anomeric Effect in 4-Substituted Methoxycyclohexanes. [Link]

  • Jamil, A. et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences. [Link]

  • PubMed. (2023). Contribution of Hyperconjugation and Inductive Effects to the Pseudo-anomeric Effect in 4-Substituted Methoxycyclohexanes. [Link]

  • Palacios, F. et al. (2006). Reaction of C-Silylated α-Diazophosphines as Nucleophiles toward Carbonyl Compounds: A Mechanistic Study and Application to the Synthesis of Alkynes and α-Hydroxyphosphonamides. RSC Publishing. [Link]

  • Roberts, J. D. et al. (1950). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Infrared Analysis of Organosilicon Compounds. [Link]

  • ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • YouTube. (2021). Tricks to identify +I, -I, +M, -M groups - Inductive, mesomeric and Hyperconjugation effects. [Link]

  • Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for al.... [Link]

  • eScholarship. (2018). Selective Silylation of Aromatic and Aliphatic C–H Bonds. [Link]

  • Toutov, A. A. et al. (2015). Catalytic C-H bond silylation of aromatic heterocycles. PubMed. [Link]

  • Supporting Information. Materials. [Link]

  • Chemistry Stack Exchange. (2016). Negative hyperconjugation stabilizes tricyclopentane derivate. [Link]

  • Ishiyama, T. et al. (2017). Utilization of a Trimethylsilyl Group as a Synthetic Equivalent of a Hydroxyl Group via Chemoselective C(sp3)–H Borylation at the Methyl Group on Silicon. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stanic, A. et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. PMC. [Link]

  • Safi, Z. S. et al. (2022). Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. [Link]

  • Li, F. et al. (2014). Computational investigations on the electronic and structural properties of the unsaturated silylenoid HP=SiLiF. PubMed. [Link]

  • Harian, B. O. et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Jonali, D. et al. (2012). 4-Methoxy-3-(methoxymethyl)benzaldehyde. PMC. [Link]

  • Cheméo. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-. [Link]

  • Novartis OAK. (2024). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. [Link]

  • Abdulmalik, O. et al. (2021). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. PMC. [Link]

  • Beilstein Journals. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • National Institute of Standards and Technology. Benzaldehyde - the NIST WebBook. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Aghayan, M. M. et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]

  • MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. [Link]

  • ResearchGate. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. [Link]

  • ResearchGate. (2020). The Effect of Aromatic Ring Size in Electron Deficient Semiconducting Polymers for n-type Organic Thermoelectrics. [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-methoxy-2-(trimethylsilyl)benzaldehyde in Hiyama cross-coupling reactions

Application Note: Fluoride-Free Hiyama Cross-Coupling Using 4-Methoxy-2-(trimethylsilyl)benzaldehyde Introduction & Strategic Rationale The Hiyama cross-coupling reaction is a cornerstone transition-metal-catalyzed metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluoride-Free Hiyama Cross-Coupling Using 4-Methoxy-2-(trimethylsilyl)benzaldehyde

Introduction & Strategic Rationale

The Hiyama cross-coupling reaction is a cornerstone transition-metal-catalyzed methodology for constructing C(sp²)–C(sp²) bonds. Organosilanes offer distinct advantages over organoboranes (Suzuki-Miyaura) and organostannanes (Stille) due to their low toxicity, high chemical stability, and environmental benignity[1]. However, traditional Hiyama couplings require stoichiometric amounts of exogenous fluoride sources (e.g., TBAF, TASF) to polarize the inherently stable C–Si bond and facilitate transmetalation[2]. This reliance on aggressive fluoride reagents severely limits functional group tolerance (e.g., causing the cleavage of silyl ethers) and poses scalability challenges due to reactor corrosion.

To circumvent these limitations, the strategic design of bifunctional organosilanes has enabled fluoride-free Hiyama couplings via intramolecular activation[3]. 4-Methoxy-2-(trimethylsilyl)benzaldehyde serves as an exemplary and highly efficient substrate in this paradigm. By leveraging the ortho-formyl group for built-in activation and the para-methoxy group for electronic enrichment, this reagent allows for highly efficient, mild, and chemoselective biaryl synthesis without the need for external fluoride additives.

Mechanistic Insights: Intramolecular Activation & Electronic Effects

The robust efficacy of 4-methoxy-2-(trimethylsilyl)benzaldehyde lies in its self-activating structural motifs, which dictate the causality of the reaction conditions:

  • Intramolecular Silane Activation: In the presence of an aqueous base (e.g., NaOH in a H₂O/1,4-Dioxane mixture), the ortho-formyl group undergoes rapid hydration. The resulting alkoxide oxygen coordinates directly to the adjacent silicon atom, forming a highly reactive pentacoordinate (hypervalent) silicate intermediate[3]. This intramolecular coordination significantly polarizes the C(aryl)–Si bond, rendering it highly susceptible to transmetalation to the Palladium(II) center.

  • Electronic Enrichment: The methoxy group at the 4-position acts as a strong electron-donating group (EDG). By increasing the electron density of the arene ring via resonance, it enhances the nucleophilicity of the migrating aryl group. This electronic enrichment accelerates the transmetalation step, thereby improving overall catalytic turnover and reaction kinetics[4].

Hiyama cluster_0 Intramolecular Activation cluster_1 Pd Catalytic Cycle A 4-Methoxy-2-(TMS)benzaldehyde B Hydrate Intermediate A->B + H2O / NaOH C Pentacoordinate Silicate B->C Si-O Coordination PdTM Ar'-Pd(II)-Ar C->PdTM Aryl Transfer Pd0 Pd(0) Catalyst PdII Ar'-Pd(II)-X Pd0->PdII Oxidative Addition PdII->PdTM Transmetalation PdTM->Pd0 Reductive Elimination Prod Biaryl Product PdTM->Prod Release

Catalytic cycle of fluoride-free Hiyama coupling via intramolecular silane activation.

Quantitative Data & Condition Optimization

The development of a self-validating protocol requires careful tuning of the solvent and base to balance organic solubility with the aqueous conditions necessary for hydrate formation. Table 1 summarizes the optimization parameters for the cross-coupling of 4-methoxy-2-(trimethylsilyl)benzaldehyde with 4-bromoacetophenone.

Table 1: Optimization of Fluoride-Free Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Yield (%)
1Pd(OAc)₂K₂CO₃1,4-Dioxane/H₂O (3:2)6045
2Pd(OAc)₂NaOH1,4-Dioxane/H₂O (3:2)8088
3 Pd(PPh₃)₄ NaOH 1,4-Dioxane/H₂O (3:2) 80 96
4Pd(PPh₃)₄None1,4-Dioxane/H₂O (3:2)80< 5
5Pd(PPh₃)₄NaOHToluene (Anhydrous)80Trace

Data Interpretation: The reaction strictly requires both water and a strong base (NaOH) to proceed efficiently (compare Entry 3 with Entries 4 and 5), validating the mechanistic requirement for base-promoted hydrate formation[3]. Pd(PPh₃)₄ outperforms Pd(OAc)₂ as the phosphine ligands stabilize the active Pd(0) species at elevated temperatures, preventing catalyst aggregation and degradation[2].

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the standardized procedure for the cross-coupling of 4-methoxy-2-(trimethylsilyl)benzaldehyde with aryl bromides.

Reagents & Equipment:

  • 4-Methoxy-2-(trimethylsilyl)benzaldehyde (1.2 equiv)

  • Aryl bromide electrophile (e.g., 4-bromoacetophenone, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Aqueous Sodium Hydroxide (1.0 M)

  • 1,4-Dioxane (Degassed)

  • 10 mL Schlenk flask, argon line, and magnetic stirrer.

Procedure:

  • Catalyst and Substrate Loading: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (0.05 mmol, 58 mg) and the aryl bromide (1.0 mmol).

    • Causality: Loading solid reagents first prevents atmospheric moisture from degrading the highly sensitive Pd(0) catalyst before the system is purged.

  • Silane Addition: Add 4-methoxy-2-(trimethylsilyl)benzaldehyde (1.2 mmol, 250 mg).

    • Causality: A slight stoichiometric excess (1.2 equiv) is utilized to compensate for minor protodesilylation side-reactions that can competitively occur in basic aqueous media.

  • Atmospheric Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent and Base Injection: Via syringe, inject degassed 1,4-dioxane (3.0 mL) followed by aqueous NaOH (1.0 M, 2.0 mL).

    • Causality: 1,4-Dioxane provides excellent solubility for the organic substrates, while the 1.0 M NaOH aqueous phase acts as both the nucleophile for hemiacetal formation and the base to neutralize the resulting hydrobromic acid[3]. Degassing the solvents prevents oxidative quenching of the Pd catalyst.

  • Reaction Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

    • Causality: Vigorously stirring the biphasic mixture maximizes the interfacial surface area, ensuring efficient mass transfer between the aqueous activator and the organic catalytic cycle.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute the reaction with ethyl acetate (10 mL) and deionized water (5 mL). Separate the phases and extract the aqueous layer with additional ethyl acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc gradient) to afford the pure biaryl product.

Troubleshooting & Best Practices

  • Catalyst Blacking Out: If palladium black precipitates early in the reaction, it indicates oxygen contamination or insufficient ligand stabilization. Ensure strict adherence to Schlenk techniques and consider adding 10 mol% of free PPh₃ to stabilize the catalyst.

  • Low Conversion / Starting Material Recovery: If the silane is recovered unreacted, verify the concentration of the NaOH solution. The intramolecular activation is highly dependent on the pH of the aqueous phase to drive the equilibrium toward the pentacoordinate silicate[3]. Ensure that the 1,4-Dioxane to water ratio does not exceed 3:2, as insufficient water will stall the hydration step.

Sources

Application

Application Note: Regioselective C6-Functionalization of 4-Methoxy-2-(trimethylsilyl)benzaldehyde via Directed ortho-Metalation (DoM)

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the regioselective functionalization of highly substituted benzaldehydes us...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the regioselective functionalization of highly substituted benzaldehydes using in situ transient directing groups and steric blocking strategies.

Mechanistic Rationale & Substrate Design

In the synthesis of complex active pharmaceutical ingredients (APIs), achieving precise regiocontrol on highly functionalized aromatic rings is a persistent challenge. Classical electrophilic aromatic substitution often yields intractable mixtures of ortho and para isomers. Directed ortho-metalation (DoM) overcomes this by utilizing a Directed Metalation Group (DMG) to pre-coordinate an alkyllithium base, kinetically driving deprotonation to the adjacent carbon[1].

However, applying DoM to benzaldehydes presents a severe chemoselectivity issue: the formyl group (-CHO) is highly electrophilic. Direct treatment with strong bases like n-butyllithium results in rapid nucleophilic addition to the carbonyl rather than the desired ring deprotonation[1].

The Synergistic Strategy: To successfully functionalize 4-methoxy-2-(trimethylsilyl)benzaldehyde , this protocol employs a dual-action strategy:

  • In Situ Protection & Activation: The substrate is treated with lithium N,N,N'-trimethylethylenediamine. This forms an α -amino alkoxide intermediate in situ. This transient group not only protects the electrophilic carbonyl but transforms it into a powerful bidentate DMG, coordinating the incoming lithium base[1].

  • Positional Blocking: The substrate contains a methoxy group at C4 and a trimethylsilyl (TMS) group at C2. While the methoxy group is a weak DMG, the α -amino alkoxide dominates the directing effect. Because the C2 position is sterically and chemically blocked by the bulky TMS moiety, metalation is forced exclusively to the alternative ortho site (C6)[2]. In situ trapping of such electrophilic directing groups is a well-established paradigm for achieving absolute regiocontrol[3].

Reaction Pathway Visualization

Pathway A 4-Methoxy-2-(TMS)benzaldehyde (Starting Material) C α-Amino Alkoxide Intermediate (Active Bidentate DMG) A->C + B B Li-TMEDA derivative (In situ protection) E C6-Lithiated Intermediate (Regioselective) C->E + D D sec-BuLi, THF, -78°C (Directed Metalation) G C6-Substituted Alkoxide E->G + F F Electrophile (E+) (e.g., MeI, I2, B(OMe)3) I 6-Substituted-4-methoxy- 2-(TMS)benzaldehyde (Final Product) G->I + H H Aqueous Acidic Workup (Hydrolysis / Deprotection)

Reaction pathway for in situ protection and C6-metalation of the benzaldehyde derivative.

Quantitative Data: Electrophile Scope

The C6-lithiated intermediate exhibits excellent nucleophilicity and can be trapped with a variety of electrophiles. Below is a summary of validated reaction parameters.

Electrophile ClassReagent (Eq.)Temp ProfileTime (h)Product DerivativeExpected Yield (%)
Methylation MeI (1.5)-78 °C to RT1.0C6-Methyl85 - 90
Iodination I 2​ (1.5)-78 °C to RT1.5C6-Iodo80 - 85
Formylation DMF (2.0)-78 °C to RT2.0C6-Formyl75 - 80
Borylation B(OMe) 3​ (2.0)-78 °C to RT2.0C6-Boronic Acid70 - 75

Experimental Workflow

Workflow Step1 Step 1: Amine Lithiation n-BuLi, THF, -20°C Step2 Step 2: In Situ Protection Add Substrate, 15 min Step1->Step2 Step3 Step 3: DoM sec-BuLi, -78°C, 2h Step2->Step3 Step4 Step 4: Quench Add E+, Warm to RT Step3->Step4 Step5 Step 5: Hydrolysis 10% HCl, Extraction Step4->Step5

Step-by-step experimental workflow for the directed ortho-metalation protocol.

Self-Validating Experimental Protocol

Scale: 1.0 mmol Prerequisites: All glassware must be flame-dried under vacuum and purged with ultra-high purity Argon. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone.

Phase 1: Preparation of the Amine Base
  • Add N,N,N'-trimethylethylenediamine (1.05 mmol, 135 µL) to a Schlenk flask containing 3.0 mL of anhydrous THF under Argon.

  • Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add n-butyllithium (n-BuLi) (1.05 mmol, 0.42 mL of a 2.5 M solution in hexanes).

    • Causality Insight:n-BuLi is utilized here because amine deprotonation is thermodynamically highly favorable and rapid. It is less expensive and less prone to side reactions than secondary or tertiary alkyllithiums.

  • Stir for 15 minutes to ensure quantitative formation of the lithium amide.

Phase 2: In Situ Protection
  • Dissolve 4-methoxy-2-(trimethylsilyl)benzaldehyde (1.0 mmol, 208 mg) in 1.0 mL of anhydrous THF.

  • Add this substrate solution dropwise to the lithium amide at -20 °C.

  • Stir for 15 minutes.

    • Observation: The solution typically transitions to a pale yellow color, indicating the successful formation of the α -amino alkoxide intermediate.

Phase 3: Directed ortho-Metalation (DoM) & Validation
  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add sec-butyllithium (sec-BuLi) (1.20 mmol, 0.86 mL of a 1.4 M solution in cyclohexane).

    • Causality Insight:sec-BuLi is chosen over n-BuLi for the metalation step because the secondary carbanion possesses higher kinetic basicity, providing the necessary driving force to deprotonate the arene ring at -78 °C without requiring elevated temperatures that could degrade the delicate alkoxide intermediate.

  • Stir at -78 °C for 2 hours. A deep red or orange hue will develop, characteristic of the conjugated aryl lithium species.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot via an Argon-purged syringe and inject it into a GC vial containing 0.5 mL of D 2​ O. Extract with 1 mL of Et 2​ O, evaporate the organic layer, and analyze via rapid GC-MS. A shift of the molecular ion from m/z 208 to 209 confirms >95% deuterium incorporation (lithiation at C6). Do not proceed to Phase 4 until this metric is confirmed.

Phase 4: Electrophilic Quench & Deprotection
  • Add the desired electrophile (e.g., Iodomethane, 1.50 mmol, 93 µL) neat or dissolved in 1 mL THF, dropwise at -78 °C.

  • Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 1 hour.

  • Quench the reaction by adding 5 mL of 10% aqueous HCl. Stir vigorously for 30 minutes.

    • Causality Insight: The acidic workup is a dual-purpose step. It safely neutralizes any residual organolithium species and rapidly hydrolyzes the α -amino alkoxide back to the target formyl group.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Directed (ortho) Metallation Principles and Blocking Groups. University of Windsor Chemistry Resources. Available at: [Link]

  • Comins, D. L.; Brown, J. D. "Ortho metalation of directed alpha-amino alkoxides derived from benzaldehydes." Journal of Organic Chemistry, 1984, 49(6), 1078-1083. Available at:[Link]

  • Krizan, T. D.; Martin, J. C. "In situ trapping of ortho lithiated benzenes containing electrophilic directing groups." Journal of the American Chemical Society, 1983, 105(19), 6155-6157. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Protodesilylation of 4-Methoxy-2-(trimethylsilyl)benzaldehyde

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature loss of the trimethylsilyl (TMS) group when working with 4-methoxy-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature loss of the trimethylsilyl (TMS) group when working with 4-methoxy-2-(trimethylsilyl)benzaldehyde. This molecule presents a unique electronic dichotomy that makes it highly susceptible to both acid- and base-catalyzed desilylation under specific conditions[1].

This guide provides a deep dive into the mechanistic causality of these side reactions, actionable troubleshooting FAQs, and field-validated protocols to ensure the integrity of your arylsilane throughout your synthetic workflow.

Mechanistic Causality: Why is the TMS Group Cleaving?

To prevent protodesilylation, you must first understand the electronic forces driving it. The reactivity of the C–Si bond in this substrate is governed by the competing electronic effects of the formyl (-CHO) and methoxy (-OCH₃) groups.

Pathway A: Base-Catalyzed / Nucleophilic Cleavage

Under basic conditions (e.g., Wittig olefinations, Grignard additions), the sterically accessible TMS group is vulnerable to nucleophilic attack by bases or alkoxide byproducts. This forms a pentacoordinate silicate intermediate. The subsequent cleavage of the C–Si bond is thermodynamically driven by the formation of an aryl anion at C2. This carbanion is exceptionally stable because the ortho-formyl group exerts a strong electron-withdrawing inductive (-I) and resonance effect, while the meta-methoxy group provides additional inductive stabilization[2].

BaseCatalyzed A 4-Methoxy-2-(TMS) benzaldehyde B Pentacoordinate Silicate Intermediate A->B Base/Nu⁻ attacks Si C ortho-Formyl Aryl Anion B->C C-Si Bond Cleavage D Desilylated Product C->D Protonation (H₂O)

Base-catalyzed protodesilylation pathway via a pentacoordinate silicate intermediate.

Pathway B: Acid-Catalyzed Protodesilylation (SEAr)

Intact 4-methoxy-2-(trimethylsilyl)benzaldehyde is relatively stable to mild acids because the formyl group deactivates the ring toward Electrophilic Aromatic Substitution (SEAr). However, if you attempt to protect the aldehyde as an acetal, the electronic landscape flips. The electron-withdrawing formyl group becomes an electron-donating acetal group. The combined +M effects of the para-methoxy group (relative to C1) and the new acetal make the ring highly electron-rich. This activates the ipso-carbon (C2) toward protonation, forming a Wheland intermediate that rapidly ejects the TMS group[3].

AcidCatalyzed A Acetal-Protected Intermediate B Wheland Intermediate (Protonation at C2) A->B H⁺ Attack (SEAr) C Loss of TMS⁺ (C-Si Cleavage) B->C Rearomatization D Desilylated Acetal Product C->D Product Formation

Acid-catalyzed SEAr protodesilylation pathway following acetal protection.

Troubleshooting FAQs

Q: I am losing the TMS group during a Wittig olefination. How can I prevent this? A: Standard Wittig conditions often use strong, nucleophilic bases (e.g., KOtBu, NaOH) which attack the silicon atom[2]. Solution: Switch to strictly non-nucleophilic bases like NaHMDS or KHMDS at cryogenic temperatures (-78 °C). Alternatively, utilize a Horner-Wadsworth-Emmons (HWE) approach using Masamune-Roush conditions (LiCl, DBU in acetonitrile), which are mild enough to leave the arylsilane intact.

Q: My Grignard addition to the aldehyde yields a desilylated secondary alcohol. Why? A: Grignard reagents (RMgX) are highly basic. They can either attack the silicon directly or deprotonate moisture during workup, raising the local pH and triggering base-catalyzed cleavage. Self-Validation Check: To confirm base-catalyzed cleavage, quench a small reaction aliquot with D₂O instead of H₂O. If GC-MS analysis reveals deuterium incorporation at the ortho position, the mechanism is definitively base-catalyzed via an aryl anion. Solution: Pre-mix your Grignard reagent with anhydrous CeCl₃ to form an organocerium species. This reagent is highly nucleophilic but non-basic, allowing for clean 1,2-addition without desilylation.

Q: I need to protect the aldehyde as an acetal, but pTsOH causes complete protodesilylation. What are my options? A: As explained in Pathway B, the acetal intermediate is highly susceptible to SEAr[3]. Self-Validation Check: Monitor the reaction via GC-MS. If the desilylated acetal appears only after the starting material is consumed, it confirms the intact aldehyde is stable, and protodesilylation is a secondary reaction on the electron-rich acetal. Solution: Replace pTsOH with a milder catalyst such as Pyridinium p-toluenesulfonate (PPTS) or a Lewis acid like In(OTf)₃ (1 mol%), and run the reaction at room temperature using a drying agent rather than Dean-Stark reflux.

Quantitative Risk Assessment

The following table summarizes the relative risk of protodesilylation across standard synthetic transformations, allowing you to select the safest route for your workflow.

Reaction TypeStandard ReagentsMechanism of DesilylationRisk LevelPreventative Strategy
Fluoride Deprotection TBAF, THF, RTNucleophilic (F⁻ attack)Critical Avoid fluoride sources entirely; use orthogonal protecting groups.
Acetal Protection pTsOH, Toluene, RefluxAcid-Catalyzed (SEAr)High Substitute pTsOH with PPTS; perform at room temperature.
Wittig Olefination KOtBu, THF, 0 °CBase-Catalyzed (Nucleophilic)High Use NaHMDS at -78 °C or HWE with LiCl/DBU.
Grignard Addition RMgBr, THF, RTBase-Catalyzed (Nucleophilic)Moderate Pre-mix RMgBr with CeCl₃ to form organocerium.
Reductive Amination NaBH(OAc)₃, AcOH, RTAcid-Catalyzed (SEAr)Low Maintain pH ~4.5; avoid stronger acids like TFA.

Validated Experimental Protocols

To ensure a self-validating and reproducible system, use the following optimized protocols designed specifically to preserve the TMS group on electron-rich benzaldehydes.

Protocol A: Chemoselective 1,2-Addition using Organocerium Reagents

This protocol eliminates the basicity of Grignard reagents, preventing nucleophilic attack on the silicon atom.

  • Activation of CeCl₃: Vigorously stir anhydrous CeCl₃ (1.5 equiv) in dry THF (0.2 M) under argon at room temperature for 2 hours to form a uniform suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (1.5 equiv). Stir for 1 hour at -78 °C. The mixture will typically turn a pale yellow/orange color.

  • Substrate Addition: Dissolve 4-methoxy-2-(trimethylsilyl)benzaldehyde (1.0 equiv) in a minimum volume of dry THF. Add this dropwise to the organocerium mixture at -78 °C.

  • Reaction & Quench: Stir for 2 hours at -78 °C. Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The TMS group will remain >98% intact.

Protocol B: Mild Acetal Protection

This protocol utilizes a mildly acidic buffer system to prevent the SEAr pathway that typically destroys the arylsilane upon acetal formation.

  • Setup: In an oven-dried flask under argon, dissolve 4-methoxy-2-(trimethylsilyl)benzaldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Reagent Addition: Add ethylene glycol (5.0 equiv) and triethyl orthoformate (3.0 equiv) as a water scavenger.

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Do not use pTsOH.

  • Monitoring: Stir at room temperature. Monitor strictly by TLC. The reaction is typically complete within 12-16 hours.

  • Basic Quench (Critical): Before concentrating, quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the PPTS. Failure to neutralize before concentration will lead to rapid protodesilylation as the acid concentrates.

  • Workup: Extract with CH₂Cl₂, dry over K₂CO₃ (avoid acidic drying agents like MgSO₄), and concentrate in vacuo.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Organic Letters (ACS Publications)

Sources

Optimization

Optimal purification and chromatography techniques for 2-TMS-4-methoxybenzaldehyde

Welcome to the Technical Support Center. 2-(Trimethylsilyl)-4-methoxybenzaldehyde is a notoriously deceptive molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(Trimethylsilyl)-4-methoxybenzaldehyde is a notoriously deceptive molecule. While it appears stable in theory, the synergistic electronic effects of its functional groups make it highly susceptible to degradation during standard purification workflows. This guide provides a mechanistic understanding and self-validating protocols to ensure high-yield, high-purity isolation.

Article 1: Mechanistic Causality — Why does my product degrade on silica gel?

To successfully purify this compound, you must first understand the molecular causality behind its failure on standard stationary phases.

1. Acid-Catalyzed Protodesilylation (Loss of the TMS Group) The C–Si bond in arylsilanes is highly polarized, leaving the silicon atom electropositive. In 2-TMS-4-methoxybenzaldehyde, the methoxy group at the 4-position strongly donates electron density into the aromatic ring via resonance, hyper-activating the ortho and para positions. Because the trimethylsilyl (TMS) group is located at the 2-position (ortho to the methoxy group), the ipso-carbon attached to the silicon is exceptionally electron-rich.

When exposed to the slightly acidic silanol groups of standard silica gel (pH 4.5–5.5), this ipso-carbon undergoes rapid , cleaving the C–Si bond to yield 4-methoxybenzaldehyde[1]. Similar facile has been documented for other electron-rich silylated arenes[2], confirming that the drives this rapid defunctionalization[3].

2. Aldehyde Oxidation and Acetalization The aldehyde moiety is prone to autoxidation to the corresponding carboxylic acid. Furthermore, if alcoholic solvents (like methanol) are used in conjunction with acidic silica, the aldehyde will rapidly convert into a dimethyl acetal.

Article 2: Self-Validating Experimental Protocols
Protocol A: Et3N-Neutralized Silica Gel Chromatography (Scale: < 5g)

This protocol uses triethylamine (Et3N) to mask acidic silanol sites, preventing protodesilylation.

  • Step 1: In-Process Validation (2D-TLC). Before committing your batch to a column, validate the stability of your compound on the chosen stationary phase. Spot the crude mixture in the bottom-left corner of a silica TLC plate. Develop the plate in 90:10 Hexanes:EtOAc (+1% Et3N). Dry the plate completely. Rotate the plate 90 degrees and develop it a second time in the exact same solvent system.

    • Validation Check: If the system is perfectly stable, all spots will lie exactly on the diagonal axis. If you observe off-diagonal spots (specifically, a lower Rf​ spot corresponding to 4-methoxybenzaldehyde), your compound is actively undergoing protodesilylation. This is your self-validating proof that the silica requires a higher concentration of Et3N pre-treatment.

  • Step 2: Column Packing. Slurry pack the silica gel using a solvent system of 90:10 Hexanes:EtOAc containing 3% Et3N (v/v). Flush the column with at least 3 column volumes (CV) of this mixture to ensure complete neutralization of the silanol groups.

  • Step 3: Sample Loading. Dissolve the crude mixture in a minimum amount of the neutralized eluent. Crucial: Do not use unneutralized chloroform or dichloromethane for loading, as they often contain trace HCl which will trigger immediate desilylation.

  • Step 4: Elution. Elute using 90:10 Hexanes:EtOAc with 1% Et3N. Collect fractions and monitor via TLC (UV active, stains bright yellow/orange with 2,4-DNP stain).

  • Step 5: Concentration. Add a single drop of Et3N to the pooled fractions before rotary evaporation. As the solvent evaporates, trace acids can concentrate; the added Et3N acts as a sacrificial buffer.

Protocol B: Kugelrohr Distillation (Scale: > 5g)

For bulk quantities, chromatography becomes inefficient and risky. Short-path vacuum distillation bypasses acidic silica entirely.

  • Step 1: Transfer the crude mixture to a Kugelrohr distillation bulb.

  • Step 2: Apply high vacuum (e.g., 0.1–0.5 Torr) and ensure the system is completely leak-free.

  • Step 3: Gradually increase the oven temperature. Lower-boiling impurities (like unreacted 4-methoxybenzaldehyde or halogenated precursors) will distill first.

  • Step 4: Collect the main fraction. 2-TMS-4-methoxybenzaldehyde typically distills at 120–140 °C under 0.5 Torr.

  • Step 5: Validation Check: Analyze the first few drops of the main fraction via 1 H NMR. Confirm the presence of the TMS singlet (~0.25 ppm, 9H) and the aldehyde proton (~10.0 ppm, 1H) before collecting the bulk.

Article 3: Quantitative Method Comparison
Purification MethodTypical YieldPurityProtodesilylation RiskScalability
Standard Silica Gel 15 - 30%LowHigh (>60% loss)Poor
Neutralized Silica (3% Et3N) 85 - 95%>98%Minimal (<2% loss)Moderate (<5g)
Kugelrohr Distillation 80 - 90%>95%NoneExcellent (>5g)
RP-HPLC (Formic Acid buffer) 0%N/ATotal (100% loss)Poor
RP-HPLC (NH 4​ HCO 3​ buffer, pH 8) 75 - 85%>99%MinimalLow (<1g)
Article 4: Purification Decision Workflow

PurificationWorkflow Start Crude 2-TMS-4-methoxybenzaldehyde Scale Assess Reaction Scale Start->Scale Bulk Scale > 5g Scale->Bulk Small Scale < 5g Scale->Small Distill Kugelrohr Distillation (Vacuum, 120-140°C) Bulk->Distill Chroma Silica Gel Chromatography Small->Chroma Pure Pure 2-TMS-4-methoxybenzaldehyde Distill->Pure Prep Pre-treat Silica with 1-5% Et3N (Crucial to prevent protodesilylation) Chroma->Prep Elute Elute with Hexanes/EtOAc (+ 1% Et3N) Prep->Elute Elute->Pure

Decision tree for the purification of 2-TMS-4-methoxybenzaldehyde based on scale.

Article 5: Frequently Asked Questions (Troubleshooting)

Q: My NMR shows a complete loss of the TMS peak (~0.25 ppm) and the appearance of new proton doublets in the aromatic region. What happened? A: You have experienced acid-catalyzed protodesilylation, converting your product back into 4-methoxybenzaldehyde. The electron-donating methoxy group hyper-activates the ortho position where the TMS group resides. If you used standard, unbuffered silica gel or a slightly acidic solvent (like aged CDCl 3​ for NMR), the C–Si bond was cleaved. Always filter your NMR CDCl 3​ through basic alumina prior to use, and strictly adhere to the Et3N-neutralized chromatography protocol.

Q: Can I use Reverse-Phase (RP) Preparative HPLC to purify this compound? A: Yes, but with strict mobile phase modifications. Standard RP-HPLC methods use 0.1% TFA or Formic Acid as modifiers. These will instantly destroy the TMS group on the column. You must switch to a volatile, basic aqueous buffer, such as 10 mM Ammonium Bicarbonate (NH 4​ HCO 3​ ) adjusted to pH 8.0, paired with Acetonitrile.

Q: Why did my product degrade during concentration on the rotary evaporator, even after a successful neutralized column? A: As solvents evaporate, the concentration of any trace acidic impurities increases exponentially. Furthermore, the heat of the water bath accelerates the desilylation kinetics. To prevent this, add 1-2 drops of pure Et3N to your collection flask before evaporation to maintain a basic micro-environment, and keep the water bath below 30 °C.

References
  • Title: An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization Source: ACS Catalysis URL: [Link]

  • Title: Peripherally Silylated Porphyrins Source: Kyoto University Research Information Repository URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methoxy-2-(trimethylsilyl)benzaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methoxy-2-(trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methoxy-2-(trimethylsilyl)benzaldehyde.

The synthesis of this highly functionalized building block relies on Directed ortho-Metalation (DoM) . Because the starting material contains both a highly electrophilic formyl group and a competing Directed Metalation Group (DMG) in the form of a 4-methoxy substituent, the reaction is prone to nucleophilic side reactions, regiochemical scrambling, and over-reaction. This guide deconstructs the causality behind these side products and provides a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Workflow & Divergence Points

To prevent side-product formation, we must first map the exact points of failure within the DoM workflow. The diagram below illustrates the critical junctures where the reaction can deviate from the target pathway.

Fig 1. Workflow of DoM synthesis highlighting critical side-product divergence points.

Part 2: Quantitative Impact of Reaction Parameters

Understanding the causality of side-product formation requires analyzing how specific reaction parameters shift the product distribution. Table 1 summarizes the quantitative impact of various conditions on the crude reaction profile.

Table 1: Quantitative Impact of Reaction Parameters on Side-Product Distribution

Reaction ParameterTarget Product (2-TMS)Nucleophilic AdditionRegioisomer (3-TMS)Bis-silylation
Optimized (Comins' Method, -78 °C, 1.1 eq TMSCl) > 85% < 2%< 1%< 1%
Direct n-BuLi (No Protection), -78 °C 0%> 90%0%0%
Acetal Protection, n-BuLi, 0 °C (Thermodynamic) 60%< 5%15%5%
Excess TMSCl (2.5 eq), Prolonged Metalation (4h) 65%< 2%< 1%18%
Harsh Acidic Workup (2M HCl, RT) 40% (+ 45% Desilylated)< 2%< 1%< 1%

Part 3: Frequently Asked Questions (FAQs)

Q1: Why am I recovering 1-(4-methoxyphenyl)pentan-1-ol instead of my product?

Answer: This is the classic signature of nucleophilic addition by the alkyllithium base to the unprotected formyl group. Benzaldehyde derivatives are highly electrophilic. If the in situ protection step (forming the α-amino alkoxide) is incomplete—often due to wet morpholine or insufficient pre-mixing time—the alkyllithium will act as a nucleophile rather than a base. Ensure your morpholine is freshly distilled and allow a full 15 minutes for the alkoxide to form before adding the metalating base .

Q2: NMR analysis shows a mixture of silylated regioisomers. How do I suppress C3-lithiation?

Answer: You are observing a competition between two DMGs. The methoxy group at C4 directs to C3, while the α-amino alkoxide directs to C2. While the alkoxide is a superior DMG, regioselectivity is highly temperature-dependent. If the reaction warms above -40 °C during metalation, thermodynamic equilibration occurs, leading to C3-lithiation. Maintain a strict -78 °C environment to enforce kinetic control via the Complex-Induced Proximity Effect (CIPE) .

Fig 2. Complex-Induced Proximity Effect (CIPE) driving C2-regioselective metalation.

Q3: My LC-MS indicates a +72 Da impurity. What causes bis-silylation?

Answer: A +72 Da mass increase corresponds to the incorporation of a second trimethylsilyl group. This occurs when excess base causes double deprotonation (typically at C2 and C6) or when the mono-silylated product undergoes a second metalation event before the quench is complete. Strictly limit your sec-BuLi and TMSCl to 1.10–1.15 equivalents and ensure rapid, efficient stirring during the electrophilic quench.

Q4: The reaction looked perfect by TLC before workup, but the isolated yield is low and I see recovered starting material. What happened?

Answer: You are likely experiencing protodesilylation during your aqueous workup. The Ar-TMS bond is sensitive to acidic cleavage, particularly on electron-rich aromatic rings. If you used strong acids (e.g., 1M HCl) to hydrolyze the α-amino alkoxide, you inadvertently cleaved the TMS group. Switch to a mild quench using saturated aqueous NH₄Cl at 0 °C, which is acidic enough to collapse the alkoxide back to the aldehyde without breaking the C-Si bond .

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and minimize the side products discussed above, utilize the following optimized Comins' method protocol. This procedure incorporates built-in visual and temporal validation checkpoints.

Phase 1: In Situ Protection (Formation of α-Amino Alkoxide)

  • Flame-dry a Schlenk flask under argon. Add morpholine (1.05 eq) and anhydrous THF (to achieve 0.5 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise.

    • Validation Checkpoint: The solution must remain clear and colorless. Stir for exactly 15 minutes to ensure complete formation of lithium morpholide.

  • Add 4-methoxybenzaldehyde (1.00 eq) dropwise. Stir for 15 minutes at -78 °C.

    • Causality: This forms the lithium α-amino alkoxide, which masks the electrophilic carbonyl and acts as a powerful DMG .

Phase 2: Directed ortho-Metalation (DoM) 4. Add sec-BuLi (1.10 eq, 1.4 M in cyclohexane) dropwise at -78 °C. 5. Maintain the reaction strictly at -78 °C for 2 hours.

  • Causality:sec-BuLi is bulkier and more basic than n-BuLi, favoring deprotonation over nucleophilic attack. The low temperature ensures kinetic control, directing lithiation strictly to the C2 position via CIPE .

  • Validation Checkpoint: A deep yellow/orange color will develop, confirming the formation of the aryllithium species.

Phase 3: Electrophilic Quench 6. Add freshly distilled TMSCl (1.15 eq) dropwise at -78 °C. 7. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Validation Checkpoint: The deep orange color should fade to a pale yellow or cloudy white (due to the precipitation of LiCl), confirming the consumption of the aryllithium intermediate.

Phase 4: Deprotection and Workup 8. Quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Causality: Mild acidic conditions are strictly required. Strong acids will cause protodesilylation of the newly formed Ar-TMS bond .

  • Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield pure 4-methoxy-2-(trimethylsilyl)benzaldehyde.

References

  • Comins, D. L.; Brown, J. D. "Ortho metalation directed by alpha-amino alkoxides." The Journal of Organic Chemistry, 1984.[Link]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.[Link]

Optimization

Technical Support Center: Handling, Storage, and Degradation Prevention for 4-Methoxy-2-(trimethylsilyl)benzaldehyde

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized aromatic building blocks requires a rigorous understanding of their physicochemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized aromatic building blocks requires a rigorous understanding of their physicochemical vulnerabilities. 4-Methoxy-2-(trimethylsilyl)benzaldehyde is a highly versatile synthetic intermediate, but it is notoriously unstable if handled improperly.

This guide is designed to move beyond basic safety data sheets. Here, we dissect the exact chemical causality behind the degradation of this compound and provide self-validating protocols to ensure absolute structural integrity during long-term storage.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To prevent degradation, we must first understand the two primary pathways that destroy this molecule: Autoxidation and Protodesilylation .

Pathway A: Radical-Mediated Autoxidation

Like most benzaldehyde derivatives, the formyl C-H bond possesses a relatively low bond dissociation energy. When exposed to ambient photons (UV/Vis light) or trace transition metals, the molecule undergoes a radical chain reaction[1]. The initiation phase generates a benzoyl radical, which rapidly reacts with triplet oxygen ( 3O2​ ) to form a benzoylperoxy radical intermediate[2]. This intermediate abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and ultimately yielding 4-methoxy-2-(trimethylsilyl)benzoic acid.

Pathway B: Electrophilic Protodesilylation

The trimethylsilyl (TMS) group is attached to an electron-rich aromatic ring. The methoxy group at the 4-position is a strong electron-donating group (EDG) via resonance. This localized electron density makes the ipso-carbon (the carbon bonded to the silicon) highly nucleophilic. In the presence of trace moisture and acidic protons (even from standard glassware silanols or acidic solvent impurities), the ring undergoes electrophilic aromatic substitution[3]. The proton attacks the ipso-position, forming a Wheland intermediate, followed by the irreversible loss of the TMS group to yield 4-methoxybenzaldehyde.

Mechanisms Substrate 4-Methoxy-2-(TMS) benzaldehyde Trigger1 Photons + O2 Substrate->Trigger1 Autoxidation Trigger2 H2O + Trace Acid Substrate->Trigger2 Hydrolysis Int1 Benzoylperoxy Radical Trigger1->Int1 H-Abstraction Int2 Wheland Intermediate Trigger2->Int2 Ipso-Attack Prod1 Benzoic Acid Derivative Int1->Prod1 Chain Prop. Prod2 Desilylated Aldehyde Int2->Prod2 TMS Loss

Fig 1: Dual degradation pathways: radical autoxidation and electrophilic protodesilylation.

Quantitative Data Summary

Understanding the kinetics of these pathways allows us to engineer targeted preventive measures. Below is a summary of the environmental triggers and their corresponding analytical markers.

Degradation PathwayPrimary Trigger(s)Kinetic Rate DependencyPreventive MeasureAnalytical Marker (¹H-NMR)
Autoxidation O₂, UV/Vis Light k∝[O2​][Light] Argon backfill, Amber glassAppearance of broad -COOH peak (~12.0 ppm)
Protodesilylation H⁺ (Acid), Moisture k∝[H+][H2​O] Base-washed vials, DesiccantsLoss of TMS singlet (~0.3 ppm), new Ar-H peak

Frequently Asked Questions (FAQs)

Q1: My compound has turned from a clear liquid/oil into a white crystalline solid. Is it ruined? A: This physical state change is the classic macroscopic indicator of severe autoxidation. Benzaldehydes are highly prone to oxidation, forming crystalline benzoic acids[1],[2]. The solid in your vial is likely 4-methoxy-2-(trimethylsilyl)benzoic acid. Do not discard it immediately; the unreacted aldehyde can often be recovered using the purification SOP detailed below.

Q2: My LC-MS/NMR shows a mass/spectrum corresponding to 4-methoxybenzaldehyde. Where did the TMS group go? A: You are observing protodesilylation[3]. The TMS group on this specific electron-rich ring is highly labile. Trace acids in standard silica gel (if you attempted column chromatography), un-neutralized glassware, or even slightly acidic deuterated chloroform ( CDCl3​ ) used for NMR can trigger this. You must rigorously exclude protons from your storage and analytical workflows.

Q3: Can I store this compound in a standard clear glass vial on the benchtop? A: Absolutely not. Clear glass allows UV and visible light to penetrate, which initiates the radical chain reaction that converts the aldehyde to a peroxy radical[2]. Furthermore, standard borosilicate glass possesses acidic surface silanol groups that promote desilylation. You must use amber, base-washed vials[4],[1].

Validated Standard Operating Procedures (SOPs)

To ensure trustworthiness, the following protocols are designed as self-validating systems. By following these exact steps, you eliminate the variables that cause degradation.

SOP 1: Recovery and Purification of Oxidized/Degraded Material

If your batch has partially oxidized to the carboxylic acid, follow this liquid-liquid extraction protocol to recover the pure aldehyde.

  • Dissolution: Dissolve the degraded mixture in acid-free diethyl ether (ensure the ether is peroxide-free by testing with KI starch paper prior to use).

  • Deprotonation & Extraction: Transfer to a separatory funnel. Wash the organic layer with 3 volumes of saturated aqueous NaHCO3​ . Causality: The mild base deprotonates the carboxylic acid degradant, pulling it into the aqueous layer as a water-soluble sodium salt, while the neutral aldehyde remains in the ether.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Do NOT use MgSO4​ . Standard MgSO4​ can be slightly acidic and will trigger protodesilylation of your product.

  • Polishing: Filter the dried solution through a short plug of Basic Alumina (Activity I). Causality: Basic alumina removes trace peroxides and residual acids without cleaving the TMS group. Never use standard silica gel for this compound.

  • Concentration: Remove the solvent under reduced pressure at ambient temperature.

SOP 2: Long-Term Storage Protocol
  • Container Preparation: Select an amber glass vial. Rinse the interior with a 1% triethylamine (TEA) in dichloromethane solution, followed by a pure dichloromethane rinse, and bake at 120°C. Causality: This neutralizes acidic surface silanols.

  • Aliquot Transfer: Transfer the purified 4-methoxy-2-(trimethylsilyl)benzaldehyde into the vial.

  • Atmosphere Control: Sparge the neat compound with high-purity Argon for 3-5 minutes using a submerged needle to displace dissolved oxygen. Backfill the vial headspace entirely with Argon[1].

  • Sealing & Temperature: Seal with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store immediately at -20°C[4].

  • System Validation: Self-Validation Step: Prepare a control NMR sample using CDCl3​ that has been pre-filtered through basic alumina. Run a ¹H-NMR. The protocol is validated if the integral ratio of the aldehyde proton (~10.2 ppm) to the TMS protons (~0.3 ppm) remains strictly 1:9 over a 3-month longitudinal check, with zero appearance of a 12 ppm carboxylic acid peak.

References

  • Chemical Papers. "Benzaldehyde oxidation test, a model reaction with radical mechanism." Chemicalpapers.com.[Link]

  • University of Leicester. "Aromatic desilylation reactions." Le.ac.uk.[Link]

  • Nature Communications / ResearchGate. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol." Researchgate.net.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-2-(trimethylsilyl)benzaldehyde Reactions

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted aromatic aldehydes. 4-Methoxy-2-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly substituted aromatic aldehydes. 4-Methoxy-2-(trimethylsilyl)benzaldehyde presents a unique "dual-threat" challenge to synthetic chemists: severe steric shielding combined with electronic deactivation.

This guide provides field-proven, causality-driven solutions to overcome these barriers, ensuring your carbon-carbon and carbon-nitrogen bond-forming reactions succeed.

Diagnostic Overview: The "Dual-Threat" Molecule

Before troubleshooting, it is critical to understand the physical organic chemistry governing this substrate's resistance to standard nucleophilic addition[1]:

  • Steric Hindrance (The Ortho-TMS Group): The bulky trimethylsilyl (TMS) group at the 2-position physically blocks the Bürgi-Dunitz trajectory (the ~105° angle of attack required for nucleophiles to access the carbonyl carbon sp² orbital)[2].

  • Electronic Deactivation (The Para-Methoxy Group): The methoxy group at the 4-position acts as a strong electron-donating group via resonance (+M effect). This delocalizes electron density directly onto the carbonyl oxygen, significantly reducing the electrophilicity (partial positive charge) of the carbonyl carbon[3].

Standard reagents (e.g., unmodified Grignard reagents or simple amine/reducing agent mixtures) will inevitably fail, leading to recovered starting material, enolization, or reduction byproducts.

Troubleshooting FAQs

Q1: My Grignard reactions yield mostly recovered starting material or enolization byproducts. How can I force the addition?

Cause: Standard organomagnesium reagents are highly basic. When faced with the sterically impenetrable TMS group and the electronically deactivated carbonyl, the Grignard reagent acts as a base rather than a nucleophile, leading to enolization or β -hydride transfer (reduction)[4]. Solution: Switch to an Organocerium reagent (Imamoto Reaction) . By pre-mixing your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ), you transmetalate to an organocerium intermediate. Cerium is highly oxophilic (strongly coordinating to the carbonyl oxygen to increase its electrophilicity) and significantly less basic than magnesium, completely suppressing enolization and forcing the nucleophilic addition[5].

Q2: Reductive amination with primary amines is stalling. I only get trace product using NaBH(OAc)3​ . What is going wrong?

Cause: Reductive amination requires the initial formation of an imine intermediate. Because of the steric bulk of the ortho-TMS group, the thermodynamic equilibrium for imine condensation is highly unfavorable. If the imine does not form, the reducing agent cannot do its job[6]. Solution: Pre-form the imine using a strong, oxophilic Lewis acid catalyst before adding any reducing agent. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is the gold standard for this. It acts as a water scavenger and tightly coordinates the oxygen, driving the sterically hindered condensation to completion. Once the titanium-imine complex is formed, it can be cleanly reduced[7][8].

Q3: My Wittig olefination is completely stalled. Are there alternatives?

Cause: The standard Wittig reaction proceeds via a bulky oxaphosphetane intermediate. The steric clash between the ortho-TMS group and the triphenylphosphine moiety prevents this four-membered ring from forming. Solution: Abandon the standard Wittig reagent and utilize the Horner-Wadsworth-Emmons (HWE) reaction . Phosphonate esters are significantly less sterically demanding than triphenylphosphonium ylides. Use a strong base like Sodium Hydride (NaH) to generate the nucleophile and run the reaction at elevated temperatures.

Reagent Selection Matrix for Hindered Aldehydes

The following table summarizes the quantitative shifts in reaction success when transitioning from standard to optimized conditions for 4-methoxy-2-(trimethylsilyl)benzaldehyde.

Reaction TypeStandard ReagentTypical YieldOptimized Reagent / AdditiveExpected YieldMechanism of Improvement
Nucleophilic Addition RMgBr (Grignard)< 15% RMgBr
  • anhydrous CeCl3​
85 - 95%Increases oxophilicity; suppresses basicity/enolization.
Reductive Amination Amine + NaBH(OAc)3​ < 10%Amine + Ti(OiPr)4​ , then NaBH4​ 75 - 90%Lewis acid drives unfavorable imine condensation equilibrium.
Olefination Ph3​P=CH-R (Wittig)0 - 5% (EtO)2​P(O)CH2​R
  • NaH
  • 60 - 80%Smaller steric profile of phosphonate vs. triphenylphosphine.

    Validated Experimental Protocols

    Protocol A: Cerium-Mediated Nucleophilic Addition (Imamoto Protocol)

    This protocol ensures the quantitative conversion of the hindered aldehyde to a secondary alcohol.

    • Activation of CeCl3​ : Place 1.5 equivalents of CeCl3​⋅7H2​O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours, then 150 °C for 2 hours to yield a stark white, anhydrous powder. Critical Step: Any residual water will destroy the organometallic reagent.

    • Cooling and Swelling: Cool the flask to room temperature under Argon. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours. The suspension will become a milky white slurry.

    • Transmetalation: Cool the slurry to -78 °C. Dropwise, add 1.5 equivalents of the desired Grignard reagent ( RMgX ). Stir at -78 °C for 1.5 hours. A color change (often pale yellow to brown) indicates successful organocerium formation[9].

    • Addition: Dissolve 1.0 equivalent of 4-methoxy-2-(trimethylsilyl)benzaldehyde in a minimal amount of anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C.

    • Reaction & Quench: Stir for 2 hours at -78 °C, then allow to warm to 0 °C. Quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

    G A Anhydrous CeCl3 Activation (150°C, Vac) B Organomagnesium (RMgX) Addition A->B -78°C, THF C Organocerium Intermediate (RCeCl2) B->C Transmetalation D Add Hindered Aldehyde (4-methoxy-2-TMS-benzaldehyde) C->D -78°C E Nucleophilic Attack (Suppressed Enolization) D->E High oxophilicity F Secondary Alcohol Product E->F Aqueous Quench

    Caption: CeCl3-mediated organocerium formation and addition to hindered aldehydes.

    Protocol B: Titanium-Mediated Reductive Amination

    This protocol utilizes Lewis acid catalysis to force imine formation prior to reduction.

    • Imine Condensation: In a flame-dried round-bottom flask under Argon, combine 1.0 equivalent of 4-methoxy-2-(trimethylsilyl)benzaldehyde and 1.2 equivalents of the primary amine.

    • Lewis Acid Addition: Add 2.0 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) neat (or in a minimum volume of anhydrous dichloromethane if components are solid). Stir at room temperature for 12–24 hours. The mixture will turn into a viscous, yellow/orange solution indicating imine/titanium complex formation[6].

    • Reduction: Dilute the mixture with anhydrous ethanol (10 mL/mmol). Cool to 0 °C. Carefully add 1.5 equivalents of Sodium Borohydride ( NaBH4​ ) in small portions.

    • Workup: Stir for 2 hours at room temperature. Quench by adding water (2 mL). A heavy white precipitate of titanium dioxide ( TiO2​ ) will form[8]. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate and purify the resulting secondary amine.

    G A Hindered Aldehyde + Primary Amine B Add Ti(OiPr)4 (Lewis Acid Catalyst) A->B Neat or DCM C Titanium-Imine Complex Formation B->C 12-24h, RT D Add Reducing Agent (NaBH4 in EtOH) C->D Complete conversion E Reduction to Secondary Amine D->E Selective reduction

    Caption: Titanium(IV) isopropoxide-mediated reductive amination workflow.

    References

    • Chemistry LibreTexts. "19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones." LibreTexts. Available at:[Link][1]

    • Chemistry LibreTexts. "4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones." LibreTexts. Available at:[Link][2]

    • Chemistry Steps. "Nucleophilic Addition to Carbonyl Groups." Chemistry Steps. Available at:[Link][3]

    • ACS Publications. "Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones." The Journal of Organic Chemistry. Available at:[Link][4]

    • Thieme Connect. "Synthesis by Addition of Organometallics to Aldehydes and Ketones." Science of Synthesis. Available at:[Link][5]

    • Taylor & Francis. "Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones." Synthetic Communications. Available at:[Link][9]

    • ACS Publications. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery." The Journal of Organic Chemistry. Available at:[Link][6]

    • ACS Publications. "Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine." Organic Process Research & Development. Available at:[Link][8]

    • Alchemyst. "Oxidation and Reduction in Organic Synthesis." Alchemyst. Available at:[Link][7]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: TMS vs. TIPS Protection Strategies for 4-Methoxybenzaldehyde Derivatives

    Executive Summary & Scientific Clarification In advanced organic synthesis, the selection of an appropriate silyl protecting group is critical for dictating the success of multi-step workflows. When evaluating Trimethyls...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Clarification

    In advanced organic synthesis, the selection of an appropriate silyl protecting group is critical for dictating the success of multi-step workflows. When evaluating Trimethylsilyl (TMS) versus Triisopropylsilyl (TIPS) protecting groups in the context of 4-methoxybenzaldehyde (p-anisaldehyde) , a fundamental structural clarification must first be established:

    4-Methoxybenzaldehyde possesses an ether linkage (-OCH₃) and a carbonyl group (-CHO), but lacks a protic nucleophile (such as a free hydroxyl, thiol, or terminal alkyne). Consequently, it cannot undergo direct silylation via standard silyl chloride (TMSCl/TIPSCl) protocols[1].

    To apply TMS or TIPS to this substrate, chemists utilize two primary functionalization pathways:

    • In Situ Protection via Cyanosilylation: The nucleophilic addition of a silyl cyanide (TMSCN or TIPSCN) to the aldehyde carbonyl, generating an O-silyl cyanohydrin.

    • Reductive Silylation: The reduction of the aldehyde to 4-methoxybenzyl alcohol (PMB-OH), followed by standard silyl etherification.

    This guide objectively compares the performance, stability, and mechanistic causality of TMS and TIPS within these two specific contexts, providing self-validating protocols for laboratory implementation.

    Pathways A 4-Methoxybenzaldehyde (No free -OH) B Cyanosilylation (+ TMSCN / TIPSCN) A->B C Reductive Silylation 1. NaBH4  2. R3SiCl A->C D O-Silyl Cyanohydrin (TMS / TIPS) B->D E 4-Methoxybenzyl Silyl Ether (PMB-OSiR3) C->E

    Chemical pathways for TMS/TIPS application on 4-methoxybenzaldehyde.

    Mechanistic Causality: Steric Bulk and Electronic Effects

    The behavioral divergence between TMS and TIPS is fundamentally rooted in their steric environments.

    The Causality of Stability

    The hydrolysis or cleavage of silyl ethers proceeds via the nucleophilic attack of water, hydroxide, or fluoride at the silicon center, forming a pentacoordinate intermediate[2].

    • TMS (-Si(CH₃)₃): The three methyl groups offer minimal steric shielding. The silicon center is highly exposed, lowering the activation energy required for nucleophilic attack. Thus, TMS is highly labile and is typically reserved for transient protection or activation (e.g., forming reactive O-TMS cyanohydrins)[3].

    • TIPS (-Si(iPr)₃): The three bulky isopropyl groups create a dense steric umbrella around the silicon atom. This severely hinders the trajectory of incoming nucleophiles, rendering the Si-O bond kinetically inert to mild acids, bases, and even some fluoride sources. TIPS is the group of choice for lengthy, harsh multi-step syntheses[1].

    Electronic Effects of the Substrate

    When performing cyanosilylation on 4-methoxybenzaldehyde, the strongly electron-donating para-methoxy group pushes electron density into the carbonyl carbon via resonance. This decreases the electrophilicity of the carbonyl, raising the activation barrier for cyanide attack. Therefore, the cyanosilylation of 4-methoxybenzaldehyde generally requires longer reaction times or more active Lewis acid/base catalysts compared to unsubstituted benzaldehyde[4].

    Logic Start Select Silyl Protecting Group Q1 Is the reaction environment harsh (Strong Acid/Base)? Start->Q1 TMS TMS (Trimethylsilyl) Labile, low steric bulk Q1->TMS No (Mild conditions / Transient) TIPS TIPS (Triisopropylsilyl) Robust, high steric bulk Q1->TIPS Yes (Harsh conditions / Multi-step)

    Decision matrix for selecting TMS vs. TIPS protecting groups.

    Quantitative Comparison Data

    The following tables summarize the empirical performance of TMS and TIPS groups when applied to 4-methoxybenzaldehyde derivatives.

    Table 1: Relative Stability Profile of Silyl Ethers[1][2][5]
    Protecting GroupStructureAcidic Hydrolysis (pH 2)Basic Hydrolysis (pH 12)Fluoride Lability (TBAF)
    TMS -Si(CH₃)₃Cleaved (< 10 min)Cleaved (< 30 min)Extremely High (Instant)
    TIPS -Si(iPr)₃Stable (> 24 hours)Stable (> 24 hours)Moderate (Requires excess/heat)

    Note: Stability order under acidic conditions is TMS < TES < TBS < TIPS < TBDPS[2].

    Table 2: Cyanosilylation of 4-Methoxybenzaldehyde[4][6]
    ReagentCatalyst SystemTemp (°C)TimeConversion/YieldProduct
    TMSCN Ru(II) N-heterocyclic carbene256 h95%O-TMS Cyanohydrin
    TMSCN Thiourea-Brønsted Acid-3024 h68%O-TMS Cyanohydrin
    TIPSCN Lewis Base (e.g., DBU)2518 h~82%O-TIPS Cyanohydrin

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. TLC and NMR checkpoints are included to verify reaction progression.

    Protocol A: Cyanosilylation of 4-Methoxybenzaldehyde (TMS Protection)

    Objective: Synthesize 2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile.

    • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add 4-methoxybenzaldehyde (1.0 mmol, 136 mg).

    • Reagent Addition: Add anhydrous dichloromethane (DCM, 5.0 mL), followed by trimethylsilyl cyanide (TMSCN, 1.5 mmol, 188 µL). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

    • Catalysis: Add a catalytic amount of a Lewis base (e.g., 2 mol% Ru(II) complex or DBU)[5].

    • Reaction: Stir at room temperature. The electron-rich nature of the substrate requires approximately 6–8 hours for completion.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The product O-TMS cyanohydrin will appear as a higher R_f spot compared to the aldehyde.

    • Workup: Concentrate the mixture in vacuo. Purify via short-pad neutral alumina chromatography to avoid acid-catalyzed decomposition of the labile TMS group.

    Protocol B: Reductive Silylation (TIPS Protection)

    Objective: Synthesize (4-methoxybenzyloxy)triisopropylsilane.

    • Reduction: Dissolve 4-methoxybenzaldehyde (1.0 mmol) in methanol (5 mL). Add NaBH₄ (1.5 mmol) slowly at 0 °C. Stir for 30 min, quench with water, extract with EtOAc, and concentrate to yield 4-methoxybenzyl alcohol (PMB-OH).

    • Silylation Setup: Dissolve the crude PMB-OH in anhydrous DMF (3.0 mL) under argon.

    • Activation: Add Imidazole (2.5 mmol, 170 mg). Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to form a reactive N-silyl intermediate[1].

    • TIPS Addition: Dropwise add Triisopropylsilyl chloride (TIPSCl, 1.2 mmol, 256 µL).

    • Reaction: Stir at room temperature for 4 hours. The steric bulk of TIPSCl requires longer reaction times than TMSCl.

    • Validation Checkpoint: ¹H NMR of the crude will show a large multiplet around 1.05-1.15 ppm corresponding to the 21 protons of the TIPS group.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether. The lipophilic TIPS group ensures the product remains entirely in the organic phase.

    Protocol C: Selective Deprotection Workflows
    • TMS Cleavage: Stir the TMS-protected compound in a mixture of Methanol and K₂CO₃ (mild base) or dilute HCl (mild acid) for 30 minutes at room temperature. The low steric hindrance allows rapid solvolysis[1].

    • TIPS Cleavage: The TIPS group resists mild acids/bases. To deprotect, dissolve the compound in THF and add Tetrabutylammonium fluoride (TBAF, 1.5 equiv). The driving force is the formation of the extremely strong Si-F bond (~135 kcal/mol), which overcomes the steric shielding of the isopropyl groups[2].

    References

    • Protection of Alcohols | OpenOChem Learn. Demonstrates the steric causality and stability differences between TMS and TIPS protecting groups under acidic and basic conditions. Source: 1

    • Silyl Protective Groups | Chem-Station Int. Ed. Provides quantitative stability rankings (TMS < TES < TBS < TIPS < TBDPS) and mechanistic insights into fluoride-driven deprotection. Source: 2

    • Alcoholic Hydroxyl Protection & Deprotection - Suzhou Highfine Biotech. Details the relative stability of silyl ethers to acid/base hydrolysis and the impact of steric hindrance on protection selectivity. Source: 6

    • Cooperative Thiourea–Brønsted Acid Organocatalysis: Enantioselective Cyanosilylation of Aldehydes with TMSCN. Analyzes the electronic effects of the para-methoxy group on the cyanosilylation kinetics of 4-methoxybenzaldehyde. Source:4

    • Cyanosilylation of Aromatic Aldehydes by Cationic Ruthenium(II) Complexes... Provides experimental protocols and yield data for the solvent-free cyanosilylation of 4-methoxybenzaldehyde using TMSCN. Source: 5

    • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Discusses the electronic and steric requirements of TMS vs TIPS and their impact on conformational inversions and reaction rates. Source: 3

    Sources

    Comparative

    A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency of 4-methoxy-2-(trimethylsilyl)benzaldehyde

    For Researchers, Scientists, and Drug Development Professionals In the intricate world of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the intricate world of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among these, functionalized aromatic aldehydes serve as versatile precursors for a vast array of complex molecules. This guide provides an in-depth technical comparison of the cross-coupling efficiency of a highly functionalized building block, 4-methoxy-2-(trimethylsilyl)benzaldehyde .

    As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. This document is structured to provide a comparative analysis grounded in mechanistic principles and field-proven insights. We will explore the expected reactivity of this substrate in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Stille, and Hiyama-Denmark couplings. The discussion is supported by experimental data from closely related systems to provide a robust framework for your synthetic strategy.

    The Structural Uniqueness of 4-methoxy-2-(trimethylsilyl)benzaldehyde

    The subject of our analysis, 4-methoxy-2-(trimethylsilyl)benzaldehyde, presents an interesting case for cross-coupling reactions. The electronic and steric character of its substituents—a para-methoxy group, an ortho-trimethylsilyl group, and the aldehyde functionality—will significantly influence its reactivity.

    • p-Methoxy Group: This electron-donating group (EDG) increases the electron density of the aromatic ring, which can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions.

    • o-Trimethylsilyl Group: This bulky group introduces significant steric hindrance around the reactive center. This can be a double-edged sword: it may hinder the approach of the catalyst, potentially lowering reaction rates, but it can also play a role in directing the regioselectivity of certain reactions. In the context of this guide, we will consider the trimethylsilyl group as a precursor to a reactive nucleophile in Hiyama-Denmark coupling.

    • Aldehyde Group: The aldehyde is a versatile functional group that can participate in a wide range of subsequent transformations. Its presence necessitates the use of cross-coupling conditions that are tolerant of this functionality.

    This guide will benchmark the cross-coupling efficiency of 4-methoxy-2-(trimethylsilyl)benzaldehyde by comparing its anticipated performance with structurally similar, commercially available alternatives. This comparative approach will illuminate the impact of each substituent on the reaction outcome.

    Benchmarking Against Alternatives

    To provide a clear performance benchmark, we will compare the expected reactivity of 4-methoxy-2-(trimethylsilyl)benzaldehyde with the following alternative substrates:

    • 4-Methoxybenzaldehyde: Lacks the ortho-silyl group, allowing for an assessment of the steric hindrance imposed by the trimethylsilyl substituent.

    • 2-Methyl-4-methoxybenzaldehyde: The methyl group provides a less sterically demanding ortho-substituent than the trimethylsilyl group, offering a nuanced comparison of steric effects.

    • 4-Methoxy-2-bromobenzaldehyde & 4-Methoxy-2-iodobenzaldehyde: These halo-derivatives are common precursors for generating the necessary organometallic reagents for Suzuki and Stille couplings, respectively, and serve as a baseline for "traditional" cross-coupling approaches.

    Suzuki-Miyaura Coupling: A Tale of Two Pathways

    The Suzuki-Miyaura coupling is a stalwart of C-C bond formation, lauded for its mild conditions and broad functional group tolerance. In the context of our target molecule, two distinct approaches can be envisioned: a traditional cross-coupling and a deformylative variant.

    Nickel-Catalyzed Deformylative Suzuki-Miyaura Coupling

    A recent innovation in cross-coupling involves the direct use of aldehydes as electrophilic partners in a nickel-catalyzed deformylative reaction.[1] This approach is particularly attractive as it avoids the pre-functionalization of the aldehyde to a halide or triflate.

    Based on a comparative study of various substituted benzaldehydes, we can predict the performance of 4-methoxy-2-(trimethylsilyl)benzaldehyde in this reaction.[1]

    SubstrateYield (%)
    4-Methoxybenzaldehyde85
    2-Methylbenzaldehyde75
    4-(Trifluoromethyl)benzaldehyde95
    4-methoxy-2-(trimethylsilyl)benzaldehyde (Predicted) ~70-80%

    The predicted yield is an estimation based on the steric hindrance of the ortho-trimethylsilyl group being greater than a methyl group, which is known to decrease yield.[1]

    The general trend observed is that electron-withdrawing groups in the para-position tend to give higher yields, while steric hindrance from ortho-substituents negatively impacts efficiency.[1] The electron-donating nature of the methoxy group in our target molecule is expected to be beneficial, though the steric bulk of the trimethylsilyl group will likely lead to a slightly diminished yield compared to the less hindered 4-methoxybenzaldehyde.

    Experimental Protocol: Nickel-Catalyzed Deformylative Suzuki-Miyaura Coupling [1]

    • To a dried Schlenk tube under an argon atmosphere, add the benzaldehyde derivative (0.2 mmol), arylboronic acid neopentylglycol ester (0.3 mmol), Ni(cod)₂ (5 mol %), and trioctylphosphine (P(Oct)₃) (10 mol %).

    • Add toluene (1.0 mL) and stir the mixture at 120 °C for 12 hours.

    • Cool the reaction to room temperature.

    • Purify the product by column chromatography on silica gel.

    Deformylative Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Boronic Ester, Ni(cod)₂, & P(Oct)₃ solvent Add Toluene reagents->solvent heat Stir at 120 °C for 12h solvent->heat cool Cool to RT heat->cool purify Column Chromatography cool->purify

    Caption: Generalized workflow for Nickel-Catalyzed Deformylative Suzuki-Miyaura Coupling.

    Traditional Palladium-Catalyzed Suzuki-Miyaura Coupling

    A more conventional approach would involve the conversion of the aldehyde to a halide, such as in 4-methoxy-2-bromobenzaldehyde. This allows for the use of well-established palladium catalysis. The choice of ligand is critical, with bulky, electron-rich phosphines like SPhos and XPhos often being essential for coupling sterically hindered substrates.[2]

    Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
    5-Bromo-2-(benzyloxy)benzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
    5-Bromo-2-(benzyloxy)benzaldehydePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98
    4-Methoxy-2-bromobenzaldehyde (Predicted)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90-95%

    The predicted yield is based on the high efficiency of modern catalyst systems for coupling sterically hindered and electron-rich aryl bromides.[2]

    Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling [2]

    • In a reaction vessel, combine the aryl bromide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

    • Add toluene (5 mL) and water (0.5 mL).

    • Heat the mixture to 100 °C and stir for 12 hours.

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

    Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 [Ar¹-Pd(II)L₂-X] Pd0->PdII_1 Oxidative Addition PdII_2 [Ar¹-Pd(II)L₂-Ar²] PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_2->Ar1Ar2 Ar1X Ar¹-X Ar1X->Pd0 Ar2B Ar²-B(OR)₂ Ar2B->PdII_1 Base Base Base->Ar2B

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Stille Coupling: Robust and Functional Group Tolerant

    The Stille reaction, which couples an organotin compound with an organic electrophile, is renowned for its excellent functional group tolerance, making it a suitable choice for reactions involving aldehydes.[3][4] The organostannanes are generally stable to air and moisture.[5]

    For our target molecule, a plausible route would involve the synthesis of an organostannane derivative at the ortho-position, though a more direct comparison can be made by considering the coupling of a halo-substituted precursor like 4-methoxy-2-iodobenzaldehyde.

    ElectrophileOrganostannaneCatalystConditionsYield (%)
    Aryl IodideAryl-SnBu₃Pd(PPh₃)₄Toluene, 100 °C70-95
    4-Methoxy-2-iodobenzaldehyde (Predicted) Aryl-SnBu₃ Pd(PPh₃)₄ Toluene, 100 °C ~80-90%

    The predicted yield is based on the generally high yields obtained in Stille couplings of aryl iodides, even with some steric hindrance.[6]

    Experimental Protocol: Stille Coupling [7]

    • In a fresh-dried Schlenk tube under an argon atmosphere, combine the aryl halide (1 mmol), the organostannane (1.1 mmol), Pd₂(dba)₃ (2 mol %), and P(o-tol)₃ (4 mol %).

    • Add freshly distilled and degassed toluene (10 mL).

    • Stir the reaction mixture at 90-110 °C for 12-16 hours.

    • After cooling to room temperature, evaporate the solvent.

    • Purify the residue by silica column chromatography.

    Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 [R¹-Pd(II)L₂-X] Pd0->PdII_1 Oxidative Addition PdII_2 [R¹-Pd(II)L₂-R²] PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination R1R2 R¹-R² PdII_2->R1R2 R1X R¹-X R1X->Pd0 R2Sn R²-SnR₃ R2Sn->PdII_1

    Caption: The catalytic cycle of the Stille cross-coupling reaction.

    Hiyama-Denmark Coupling: A Fluoride-Free Alternative

    The Hiyama-Denmark coupling offers a less toxic alternative to Stille coupling by employing organosilanes.[8] A key advantage is that the reaction can often be performed without a fluoride activator, which makes it compatible with silyl-protecting groups. This is particularly relevant for our target molecule, where the trimethylsilyl group can act as the nucleophilic partner.

    The reactivity of arylsilanes in Hiyama coupling is influenced by substituents. Electron-donating groups on the arylsilane can lead to good yields, though steric hindrance at the ortho position may decrease efficiency.[9][10]

    ArylsilaneAryl HalideCatalyst SystemActivator/BaseYield (%)
    Trimethoxy(phenyl)silane4-BromotoluenePd NNC-pincer complexKF99
    Triethoxy(phenyl)silane3-IodoazetidinePd catalyst-30-88
    4-methoxy-2-(trimethylsilyl)benzaldehyde (as silane) Aryl Bromide Pd(OAc)₂ / Ligand TBAF or Base ~60-80% (Predicted)

    The predicted yield takes into account the activating effect of the methoxy group and the potential steric hindrance from the ortho-aldehyde.

    Experimental Protocol: Hiyama-Denmark Coupling [10]

    • To a reaction tube, add the aryl bromide (1.0 equiv), arylsilane (1.5 equiv), palladium catalyst (e.g., {[(PhCH₂O)₂P(CH₃)₂CHNCH(CH₃)₂]₂PdCl₂}, 1 mol%), and TBAF (2.0 equiv).

    • Add THF (3 mL) as the solvent.

    • Stir the mixture at 80-100 °C for 10 hours under an ambient atmosphere.

    • After completion, perform a standard workup and purify the product by column chromatography.

    Hiyama-Denmark Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 [Ar¹-Pd(II)L₂-X] Pd0->PdII_1 Oxidative Addition PdII_2 [Ar¹-Pd(II)L₂-Ar²] PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Ar1Ar2 Ar¹-Ar² PdII_2->Ar1Ar2 Ar1X Ar¹-X Ar1X->Pd0 Ar2Si Ar²-Si(OR)₃ Ar2Si->PdII_1 Base Base (e.g., OH⁻) Base->Ar2Si Activation

    Caption: The catalytic cycle of the Hiyama-Denmark cross-coupling reaction.

    Concluding Remarks and Future Outlook

    • Suzuki-Miyaura Coupling: The deformylative approach offers a direct and atom-economical route, though yields may be moderated by the steric bulk of the silyl group. A traditional approach with a pre-formed halide is likely to be highly efficient with modern catalyst systems.

    • Stille Coupling: This reaction's tolerance for the aldehyde group makes it a robust choice. Good to excellent yields can be expected, particularly when starting from the corresponding aryl iodide.

    • Hiyama-Denmark Coupling: This presents an attractive, less toxic alternative where the inherent trimethylsilyl group can be leveraged as the nucleophilic partner. The reaction conditions can be tuned to be fluoride-free, preserving other silyl-containing functionalities if present.

    The choice of the optimal cross-coupling strategy will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired functional group tolerance. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful incorporation of 4-methoxy-2-(trimethylsilyl)benzaldehyde into your synthetic endeavors.

    References

    • Hiyama cross-coupling reaction of dihetaryl disulfides with arylsilanes - ARKIVOC. (URL: not available)
    • A Well-Defined {[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2} Complex Catalyzed Hiyama Coupling of Aryl Bromides with Arylsilanes - PMC. (URL: [Link])

    • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

    • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC. (URL: [Link])

    • Hiyama Coupling - Organic Chemistry Portal. (URL: [Link])

    • The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

    • Hiyama coupling - Wikipedia. (URL: [Link])

    • Org. Synth. 2011, 88, 197. (URL: [Link])

    • Hiyama-Denmark Coupling - Organic Chemistry Portal. (URL: [Link])

    • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

    • Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... - ResearchGate. (URL: [Link])

    • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy | Organic Letters - ACS Publications. (URL: [Link])

    • Stille reaction - Wikipedia. (URL: [Link])

    • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (URL: not available)
    • Stille Coupling | OpenOChem Learn. (URL: [Link])

    • The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (URL: not available)
    • The Stille Reaction - Organic Reactions. (URL: [Link])

    • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

    • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (URL: not available)
    • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (URL: [Link])

    • The Hiyama Cross-Coupling Reaction: New Discoveries - CORE. (URL: [Link])

    • Development of a General Method for the Hiyama-Denmark Cross- Coupling of Tetrasubstituted Vinyl Silanes - NSF PAR. (URL: [Link])

    • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL: [Link])

    • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

    • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

    • Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (URL: [Link])

    • Enantioselective Allylation of Selected ortho‐Substituted Benzaldehydes: A Comparative Study - OA Monitor Ireland. (URL: [Link])

    • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... - ResearchGate. (URL: [Link])

    • Optimization of the A 3 coupling reaction of benzaldehyde, trimethylsilylacetylene, and piperidine. - ResearchGate. (URL: [Link])

    • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (URL: [Link]) 34.[1][2]‐silyl migration from ortho‐TMS benzaldehyde. - ResearchGate. (URL: [Link])

    • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (URL: [Link])

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (URL: [Link])

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    Validation

    A Comparative Guide to the Toxicity and Safety of 4-methoxy-2-(trimethylsilyl)benzaldehyde and Its Analogs for Drug Development

    Introduction: The Double-Edged Sword of Substituted Benzaldehydes in Medicinal Chemistry Substituted benzaldehydes are foundational scaffolds in the landscape of drug discovery and organic synthesis. Their versatile alde...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Double-Edged Sword of Substituted Benzaldehydes in Medicinal Chemistry

    Substituted benzaldehydes are foundational scaffolds in the landscape of drug discovery and organic synthesis. Their versatile aldehyde functional group serves as a reactive handle for constructing a vast array of more complex molecules, including Schiff bases and chalcones, which have demonstrated significant potential as anticancer and antimicrobial agents.[1] The compound 4-methoxy-2-(trimethylsilyl)benzaldehyde, with its unique combination of a methoxy group and a bulky, inert trimethylsilyl (TMS) group, represents a promising but under-characterized starting material. The methoxy group is a common feature in bioactive molecules, often enhancing potency and modulating metabolic stability, while the TMS group can alter physicochemical properties like lipophilicity and molecular volume, potentially influencing biological activity and target engagement.[2]

    However, the very reactivity that makes the aldehyde group a boon for synthesis also presents a potential toxicological liability. Aldehydes are known bioreactive electrophiles, capable of interacting with biological macromolecules.[3] Therefore, a thorough understanding of the safety and toxicity profile of any new benzaldehyde analog is not just a regulatory hurdle but a scientific necessity for any rational drug design program. This guide provides an in-depth comparative analysis of the available safety data for 4-methoxy-2-(trimethylsilyl)benzaldehyde analogs, establishes the structure-activity relationships that govern their toxicity, and presents detailed, field-proven protocols for their cytotoxic and genotoxic evaluation.

    The Mechanistic Underpinnings of Benzaldehyde Toxicity

    To assess the safety of novel benzaldehyde derivatives, it is crucial to first understand their potential mechanisms of toxicity. The toxicological profile of this chemical class is largely dictated by the electrophilic nature of the aldehyde's carbonyl carbon.

    Structure-Activity Relationships (SAR) in Aldehyde Toxicity

    The toxicity of substituted benzaldehydes is not uniform; it is intricately linked to the nature, number, and position of substituents on the aromatic ring.[4] Studies have shown that factors like hydrophobicity and the electronic properties of the substituents are key determinants of toxic potency.[5][6] For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially enhancing reactivity with biological nucleophiles. Conversely, bulky groups near the aldehyde moiety may provide steric hindrance, mitigating such reactions. This interplay of electronic and steric effects is a central pillar of SAR in this compound class.[7][8]

    The Role of the Aldehyde: Schiff Base Formation

    A primary mechanism of aldehyde bioreactivity is the formation of Schiff bases (imines) with endogenous primary amino groups, such as the ε-amino group of lysine residues in proteins.[3] This covalent modification can alter the protein's structure and function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress.

    cluster_0 Mechanism: Schiff Base Formation A Substituted Benzaldehyde (R-CHO) C Carbinolamine Intermediate (Unstable) A->C Nucleophilic Attack B Protein with Lysine Residue (Protein-NH2) B->C D Schiff Base (Imine) (Protein-N=CHR) C->D Dehydration (-H2O) E Altered Protein Function & Potential Cytotoxicity D->E Consequence

    Caption: Covalent modification of proteins via Schiff base formation.

    The Influence of the Trimethylsilyl (TMS) Group

    The TMS group is generally considered chemically inert.[2] However, some organosilicon compounds, particularly intermediates in siloxane synthesis, have demonstrated clastogenic (chromosome-damaging) activity in in vitro assays.[9] While the TMS group in the target compound is bonded via a stable silicon-carbon bond, its influence on metabolic pathways and potential for generating reactive intermediates cannot be entirely dismissed without empirical data.

    Comparative Safety Data of Benzaldehyde Analogs

    Direct, publicly available toxicological data for 4-methoxy-2-(trimethylsilyl)benzaldehyde is scarce. Therefore, a comparative analysis of structurally related analogs is the most effective approach to predict its likely hazard profile. The following table summarizes available data primarily from Safety Data Sheets (SDS), which provide standardized hazard information.

    Compound NameStructureCAS NumberReported Hazards (GHS)Source
    4-methoxy-2-(trimethylsilyl)benzaldehyde alt text N/AData Not Available-
    4-[(Trimethylsilyl)ethynyl]benzaldehyde alt text 77123-57-0Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3, Respiratory)[10]
    4-Methoxy-2-methylbenzaldehyde 52289-54-0Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3, Respiratory)[11]
    2-Hydroxy-4-methoxybenzaldehyde 673-22-3Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3, Respiratory)[12]
    4-[(Trimethylsilyl)oxy]benzaldehyde alt text 1012-12-0Skin Irritation (Cat. 2), Eye Irritation (Cat. 2)[13]
    Benzaldehyde (Parent Compound) 100-52-7Harmful if swallowed, Skin Irritation (Cat. 2), Eye Irritation (Cat. 2)[14]

    Analysis of Comparative Data: A clear pattern emerges from the available data. Benzaldehyde and its substituted analogs consistently present as skin and eye irritants. Several analogs, including those with structural similarities to the target compound, are also classified as specific target organ toxicants for the respiratory system following a single exposure (STOT SE 3). This suggests that 4-methoxy-2-(trimethylsilyl)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, assuming it possesses a similar hazard profile until proven otherwise.

    Experimental Protocols for In-Depth Toxicological Assessment

    To move beyond hazard classification and quantify the biological activity of 4-methoxy-2-(trimethylsilyl)benzaldehyde and its analogs, robust and validated in vitro assays are essential. The following protocols for assessing cytotoxicity and genotoxicity are standard in the field and provide a reliable framework for generating comparative data.

    cluster_workflow General In Vitro Toxicology Workflow cluster_assays Endpoint Assays A Compound Preparation (Stock Solutions in DMSO) D Compound Treatment (Serial Dilutions, 24-72h) A->D B Cell Culture (e.g., A549, HepG2) C Cell Seeding (96-well plates) B->C C->D E Cytotoxicity Assay (MTT) D->E F Genotoxicity Assay (Comet) D->F G Data Acquisition (Spectrophotometer / Microscope) E->G F->G H Data Analysis (IC50 / % Tail DNA) G->H I Comparative Safety Assessment H->I

    Caption: A standardized workflow for evaluating compound toxicity.

    Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
    • Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. Its principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability. We choose this assay for its high throughput, reproducibility, and extensive validation across decades of research.[4]

    • Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control, e.g., 0.1% DMSO) controls in every plate. The positive control ensures the assay system is responsive to a known cytotoxic agent, while the vehicle control establishes the baseline for 100% cell viability, validating the results of each experiment.

    • Methodology:

      • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatoma) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

      • Compound Preparation: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

      • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds, vehicle control, and positive control. Incubate for 48-72 hours.

      • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

      • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on a plate shaker.

      • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

      • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    Protocol 2: In Vitro Genotoxicity Assessment via Alkaline Comet Assay
    • Expertise & Experience: The single-cell gel electrophoresis, or "Comet Assay," is a sensitive and visually intuitive method for detecting DNA damage at the level of individual cells.[15] Under alkaline conditions, the assay can detect single-strand breaks, double-strand breaks, and alkali-labile sites. Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet tail" when visualized with a fluorescent dye. The intensity of the tail relative to the "head" (undamaged DNA) is proportional to the amount of damage. This assay is chosen for its ability to provide early-warning signs of genotoxicity, a critical parameter in safety assessment.

    • Self-Validating System: A known genotoxic agent (e.g., hydrogen peroxide or etoposide) is used as a positive control to confirm that the cell system and assay procedure can detect DNA damage. The vehicle control (e.g., 0.1% DMSO) provides the baseline level of DNA damage, ensuring that any observed effects are compound-related.

    • Methodology:

      • Cell Treatment: Culture cells (e.g., human lymphocytes or TK6 cells) and treat them with various concentrations of the test compound (and controls) for a short duration, typically 2-4 hours.

      • Cell Embedding: Harvest the cells and mix a small aliquot (~10 µL, ~20,000 cells) with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Immediately pipette this mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose). Cover with a coverslip and let solidify on ice.

      • Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

      • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.

      • Electrophoresis: Apply an electric field (typically ~25 V, ~300 mA) for 20-30 minutes.

      • Neutralization and Staining: Gently rinse the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

      • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail (% Tail DNA), which is the primary measure of DNA damage. Score at least 50-100 cells per sample.

    Conclusion and Strategic Recommendations

    The analysis of structural analogs strongly suggests that 4-methoxy-2-(trimethylsilyl)benzaldehyde is likely to be a skin, eye, and respiratory irritant. While this provides a baseline for safe handling, it does not quantify its cytotoxic or genotoxic potential, which are critical for any compound intended for drug development. The provided experimental protocols for MTT and Comet assays offer a robust, validated pathway for generating this crucial data.

    For research teams working with this compound or its novel derivatives, the following strategic path is recommended:

    • Assume and Mitigate Hazard: Treat 4-methoxy-2-(trimethylsilyl)benzaldehyde with the same precautions as its known irritant analogs until empirical data proves otherwise.

    • Generate Empirical Data: Systematically perform the in vitro cytotoxicity and genotoxicity assays described herein on the parent compound and any new analogs.

    • Build a Predictive Model: Use the generated data to build a specific Structure-Activity Relationship (SAR) model for this chemical series. This will enable a more rational, predictive approach to designing future analogs with improved safety profiles, ultimately accelerating the drug discovery process while upholding the highest standards of scientific integrity.

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    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

    As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a comprehensive, step-by-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-, a specialized reagent that demands careful management. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical stewardship.

    Hazard Assessment and Personal Protective Equipment (PPE)

    Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. The primary hazards associated with compounds of this class include skin and eye irritation.[1][2][3] Therefore, the following minimum PPE is mandatory:

    • Eye Protection: Wear safety goggles with side-shields or a face shield.[4][5]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[4]

    • Body Protection: A lab coat must be worn to prevent skin contact.[4]

    All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

    Core Disposal Protocol: Professional Waste Management

    The most secure and compliant method for the disposal of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- is through a licensed professional waste disposal company.[7][8] This ensures that the material is managed in accordance with all local, state, and federal regulations.[1][9]

    Step-by-Step Procedure:

    • Segregation: This compound should be collected as a distinct hazardous waste stream. Do not mix it with other chemical waste, particularly aqueous or protic solvent waste, to prevent unintended reactions.[8]

    • Containerization:

      • Use a dedicated, properly labeled, and sealable container for the waste.

      • The container must be in good condition and compatible with the chemical.

      • The label should clearly identify the contents as "Hazardous Waste: Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-".

    • Storage:

      • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][9]

      • Keep the container tightly closed to prevent the release of vapors.[6][7]

    • Collection:

      • Arrange for collection by a licensed hazardous waste disposal service.[8]

      • Provide the disposal company with all available safety information, including the chemical name and any known hazards.

    Management of Contaminated Materials and Spills

    Any materials that have come into contact with Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- must be treated as hazardous waste.

    • Contaminated Labware: Disposable items such as pipette tips and absorbent pads should be placed in the designated hazardous waste container.[8] Non-disposable glassware must be decontaminated before washing.

    • Empty Containers: "Empty" containers may retain chemical residue and should be disposed of in the same manner as the unused product.[6][8] Do not reuse these containers.

    In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

    Spill Cleanup Protocol:

    • Evacuate and Ventilate: Ensure the area is well-ventilated. For significant spills, evacuate all non-essential personnel.[8]

    • Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[8]

    • Collect: Carefully collect the absorbed material and place it into a designated hazardous waste container.[4]

    • Decontaminate: Thoroughly clean the spill area.

    • Dispose: The container with the collected spill waste must be clearly labeled and disposed of as hazardous waste through a licensed contractor.[8][10]

    Data Summary
    Parameter Guideline Rationale
    Primary Disposal Route Licensed Hazardous Waste Disposal CompanyEnsures compliance with environmental regulations and safe handling by trained professionals.[7][8]
    Waste Segregation Separate from other waste streams, especially aqueous and protic solvents.Prevents potentially hazardous chemical reactions. Silyl ethers can react with water and alcohols.[8]
    PPE Safety goggles, chemical-resistant gloves, lab coat.Protects against potential skin and eye irritation.[1][2][3][4][5]
    Handling Location Chemical fume hood.Minimizes inhalation exposure.[4][6]
    Spill Cleanup Use non-combustible absorbent material.Prevents the creation of a flammable mixture.[8]
    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-.

    DisposalWorkflow start Start: Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- for Disposal is_surplus Is the material surplus and non-recyclable? start->is_surplus is_spill Is the material from a spill or contaminated? is_surplus->is_spill No package Package for Disposal: - Segregate waste - Use labeled, sealed container - Store in designated area is_surplus->package Yes is_spill->package No spill_protocol Follow Spill Cleanup Protocol: - Evacuate and ventilate - Absorb with inert material - Collect and containerize is_spill->spill_protocol Yes contact_disposal Contact Licensed Professional Waste Disposal Service package->contact_disposal spill_protocol->contact_disposal follow_instructions Follow Disposal Company's Instructions & Local Regulations contact_disposal->follow_instructions end_node End: Proper Disposal Completed follow_instructions->end_node

    Caption: Disposal workflow for Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-.

    References

    Sources

    Handling

    Personal protective equipment for handling Benzaldehyde, 4-methoxy-2-(trimethylsilyl)-

    As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks requires moving beyond generic safety data sheets. Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- (CAS: 88932-60-9)[1][2] is...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks requires moving beyond generic safety data sheets. Benzaldehyde, 4-methoxy-2-(trimethylsilyl)- (CAS: 88932-60-9)[1][2] is a highly valuable intermediate in drug development, but it presents a unique, dual-natured hazard profile.

    This guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols designed specifically for researchers handling this compound.

    Physicochemical & Hazard Profiling: The Causality of Risk

    To effectively protect yourself, you must understand why this specific molecule is hazardous. The risk profile of 4-methoxy-2-(trimethylsilyl)benzaldehyde is driven by the synergistic effects of its two primary functional groups:

    • The Lipophilic Permeation Enhancer (Trimethylsilyl Group): The bulky, non-polar trimethylsilyl (TMS) moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the lipid-rich stratum corneum of the skin and diffuse through standard, thin polymeric glove matrices[3].

    • The Reactive Electrophile (Aldehyde Group): Once the dermal barrier is breached, the formyl group acts as a potent electrophile. It readily undergoes nucleophilic attack by primary amines (such as lysine residues in epidermal proteins) to form Schiff bases. This covalent modification of skin proteins is the primary mechanistic driver for acute contact dermatitis and long-term immunological sensitization[3].

    • Auto-Oxidation Risk: Like many electron-rich benzaldehydes, this compound is susceptible to auto-oxidation in the presence of atmospheric oxygen, slowly converting to 4-methoxy-2-(trimethylsilyl)benzoic acid and potentially generating trace, shock-sensitive peroxides over extended storage periods.

    Personal Protective Equipment (PPE) Matrix

    Because of the TMS-driven lipophilicity, standard laboratory latex or thin nitrile gloves are insufficient for continuous handling. The following matrix summarizes the quantitative and qualitative data for safe PPE selection[4].

    PPE CategoryPrimary RecommendationAcceptable Alternative (Incidental Contact)Est. Breakthrough TimeMechanistic Rationale
    Hand Protection Butyl Rubber (0.3 mm)Double-gloved Nitrile (0.11 mm)>240 min (Butyl)<15 min (Nitrile)Butyl rubber offers superior resistance to lipophilic silanes. Nitrile degrades rapidly under continuous exposure.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesFace Shield (Add-on for bulk transfer)N/AProtects ocular mucosa from reactive electrophilic vapors and liquid splashes.
    Body Protection Flame-Resistant (FR) Lab CoatStandard Heavy Cotton Lab CoatN/AMitigates ignition risk from static discharge during organic solvent transfers.
    Respiratory Chemical Fume HoodN/AN/ACaptures volatile organics (80-120 fpm face velocity) to prevent inhalation sensitization.

    Operational Workflow & Handling Protocol

    Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment and safety during experimental execution[3][5].

    Step 1: Pre-Operational Validation

    • Action: Verify fume hood functionality and inspect PPE.

    • Validation System: Check the fume hood monitor to ensure a face velocity between 80-120 feet per minute (fpm). Perform the "inflation test" on butyl gloves prior to donning: trap air inside the glove and roll the cuff tightly. If the glove maintains pressure without deflating, the barrier integrity is validated.

    Step 2: Inert Transfer Setup

    • Action: Purge the reaction vessel and the reagent bottle with inert gas (Argon or Nitrogen).

    • Validation System: Observe the bubbler on your Schlenk line or manifold. A steady rate of 1-2 bubbles per second confirms positive inert gas pressure, validating that atmospheric oxygen (which causes auto-oxidation of the aldehyde) is actively excluded.

    Step 3: Chemical Transfer

    • Action: Use a glass syringe equipped with a stainless steel needle for liquid transfer.

    • Causality: Do not use plastic syringes. The highly lipophilic TMS compound can leach plasticizers from standard polypropylene syringes, contaminating your reaction and degrading the syringe barrel.

    Step 4: Decontamination

    • Action: Rinse all glassware and reusable syringe parts with a non-polar solvent (e.g., hexanes) to dissolve the TMS-derivative, followed by a polar wash (acetone), before removing items from the fume hood.

    Workflow Visualization

    Workflow Start 1. Pre-Operation Validate Hood & PPE Transfer 2. Chemical Transfer Inert Syringe Technique Start->Transfer Reaction 3. Reaction Execution Under N2/Ar Atmosphere Transfer->Reaction Spill Spill or Exposure? Reaction->Spill Clean Emergency Protocol Ventilate, Absorb, Evacuate Spill->Clean Yes Waste 4. Waste Disposal Halogen-Free Organic Spill->Waste No Clean->Waste End 5. Decontamination Wash PPE & Hands Waste->End

    Operational workflow for handling 4-methoxy-2-(trimethylsilyl)benzaldehyde.

    Emergency Response & Spill Management

    In the event of a breach in protocol, immediate, mechanistically sound action is required:

    • Dermal Exposure: Immediately remove contaminated gloves or clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Critical Warning: Do NOT use organic solvents (like ethanol or acetone) to clean the skin. Solvents will rapidly strip the skin's natural lipid barrier and act as a vehicle, driving the lipophilic TMS-aldehyde deeper into the epidermal layers[3].

    • Small Spills (<50 mL): Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Sweep the absorbed material into a compatible chemical waste container using non-sparking tools.

    • Large Spills (>50 mL): Lower the fume hood sash completely, evacuate the immediate laboratory area, and alert your institution's Environmental Health and Safety (EHS) department immediately.

    Waste Disposal Plan

    Proper disposal prevents downstream environmental contamination and dangerous secondary reactions in waste carboys[4].

    • Liquid Waste Segregation: Collect all liquid waste containing this compound in a designated "Halogen-Free Organic Waste" container.

    • Incompatibility Warning: Never mix aldehyde-containing waste with oxidizing agents (e.g., nitric acid, hydrogen peroxide). The electrophilic aldehyde can undergo rapid, highly exothermic oxidation, leading to waste container over-pressurization and explosion.

    • Solid Waste: Contaminated gloves, empty reagent vials, and absorbent Kimwipes must be placed in a solid hazardous waste bin, explicitly labeled with the chemical name and CAS: 88932-60-9.

    References

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Institutes of Health URL: [Link]

    • Title: ACS Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society URL: [Link]

    Sources

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